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  • Product: 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole
  • CAS: 1855950-93-4

Core Science & Biosynthesis

Foundational

1H and 13C NMR spectrum of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole Authored by: Gemini, Senior Application Scientist Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an i...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for the unambiguous structural elucidation of novel molecular entities. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole, a substituted pyrazole of interest to medicinal chemists. By dissecting the influence of each substituent on the pyrazole core, we will predict and rationalize the chemical shifts, multiplicities, and coupling constants. This document serves as a practical reference for researchers, offering not only spectral interpretation but also a robust, step-by-step protocol for data acquisition, ensuring scientific integrity and reproducibility.

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the NMR spectra, the molecular structure of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole is presented below with standardized IUPAC numbering for the pyrazole ring and alphabetical labels for the substituent atoms. This convention will be used throughout the guide.

Caption: Molecular structure of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole with atom labeling.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is predicted based on the electronic environment of each proton, which is heavily influenced by the electronegativity and aromaticity of adjacent atoms and functional groups. The electron-withdrawing nature of the bromine atom and the pyrazole ring, along with the specific conformations of the alkyl chains, dictates the final chemical shifts.

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H5~7.5 - 7.7Singlet (s)-1H
Ha (N-CH₂)~4.1 - 4.3Triplet (t)~7.22H
He (O-CH₂)~4.5 - 4.7Singlet (s)-2H
Hg (O-CH₃)~3.3 - 3.5Singlet (s)-3H
Hb (-CH₂-)~1.7 - 1.9Quintet / Sextet~7.42H
Hc (-CH₂-)~1.3 - 1.5Sextet~7.52H
Hd (-CH₃)~0.9 - 1.0Triplet (t)~7.43H
Rationale for ¹H NMR Assignments:
  • H5 (Pyrazole Ring Proton): As the sole proton on the pyrazole ring, H5 appears as a singlet. Its downfield shift (~7.5-7.7 ppm) is attributed to the aromatic character of the pyrazole ring and the deshielding effect of the adjacent nitrogen (N1) and the bromine atom at C4. In unsubstituted pyrazole, H3/H5 appear around 7.6 ppm.[1]

  • Ha (N-CH₂): These protons are directly attached to the pyrazole ring nitrogen (N1). This position results in significant deshielding, placing their signal around 4.1-4.3 ppm. The signal is a triplet due to coupling with the two adjacent Hb protons.

  • He (O-CH₂): The protons of the methylene bridge are adjacent to an oxygen atom and the C3 position of the pyrazole ring, leading to a downfield shift to approximately 4.5-4.7 ppm. With no adjacent protons, this signal presents as a sharp singlet.

  • Hg (O-CH₃): The methyl protons of the methoxy group are shielded relative to the methylene protons but are still influenced by the adjacent oxygen, typically appearing as a singlet around 3.3-3.5 ppm.[2]

  • Hb and Hc (Butyl Chain): These methylene protons exhibit typical aliphatic chemical shifts. Hb, being closer to the electron-withdrawing pyrazole ring, is more deshielded (~1.7-1.9 ppm) than Hc (~1.3-1.5 ppm). Their multiplicities (quintet or sextet) arise from coupling to their respective neighbors. Typical coupling constants between protons on neighboring sp³-hybridized carbons are in the 6-8 Hz range.[3]

  • Hd (Terminal CH₃): This terminal methyl group is the most shielded, appearing upfield around 0.9-1.0 ppm as a triplet due to coupling with the two Hc protons.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

In a standard broadband-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a singlet. The chemical shifts are primarily determined by the hybridization and the electronic effects of the substituents.

Carbon Label Predicted Chemical Shift (δ, ppm)
C3~150 - 155
C5~138 - 142
C4~95 - 100
Ce (O-CH₂)~65 - 70
Cg (O-CH₃)~58 - 62
Ca (N-CH₂)~50 - 55
Cc (-CH₂-)~31 - 34
Cb (-CH₂-)~19 - 22
Cd (-CH₃)~13 - 15
Rationale for ¹³C NMR Assignments:
  • C3 and C5 (Pyrazole Ring): These sp²-hybridized carbons of the aromatic ring are significantly deshielded. C3, bearing the electron-donating methoxymethyl group, is expected to be the most downfield carbon of the ring, around 150-155 ppm. C5 is also deshielded due to its position between two nitrogen atoms, appearing around 138-142 ppm. In N-substituted pyrazoles, the chemical shifts of C3 and C5 are highly dependent on the substitution pattern.[4][5]

  • C4 (Pyrazole Ring): The carbon atom bonded to the bromine (C4) experiences a strong shielding effect from the heavy halogen, shifting it significantly upfield to the ~95-100 ppm range. This is a characteristic feature for carbons bearing a bromine atom in heterocyclic systems.

  • Aliphatic Carbons (Ca, Cb, Cc, Cd, Ce, Cg):

    • Ce (O-CH₂) and Cg (O-CH₃): These carbons are bonded to oxygen, resulting in significant deshielding. Ce is expected around 65-70 ppm, and Cg around 58-62 ppm.

    • Ca (N-CH₂): The carbon directly attached to the ring nitrogen is deshielded, appearing around 50-55 ppm.

    • Cb, Cc, Cd (Butyl Chain): These carbons show typical aliphatic signals. The terminal methyl carbon (Cd) is the most shielded (~13-15 ppm), while the internal methylene carbons (Cb and Cc) appear in the ~19-22 ppm and ~31-34 ppm regions, respectively.[6]

Experimental Protocols for Spectral Acquisition

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data. The following methodologies are recommended for the analysis of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole.

Sample Preparation
  • Mass Measurement: Accurately weigh approximately 10-15 mg of the purified compound for ¹H NMR and 20-25 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. Deuterated dimethyl sulfoxide (DMSO-d₆) is a viable alternative.[5]

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Securely cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be used if necessary.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a new NMR tube to prevent shimming issues and ensure spectral quality.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer:

¹H NMR Spectroscopy:

  • Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30' on Bruker systems).

  • Spectral Width: 0-16 ppm.

  • Acquisition Time: ~2-3 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: 8-16, adjust as needed for signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

  • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker systems) for complete decoupling.

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024-4096, depending on sample concentration.

  • Temperature: 298 K (25 °C).

Structural Confirmation with 2D NMR

While 1D NMR provides substantial structural information, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignment and validation.

  • HSQC: This experiment correlates each proton signal directly to the carbon it is attached to, confirming the C-H one-bond connections predicted in the tables above.

  • HMBC: This experiment reveals correlations between protons and carbons that are two or three bonds away. It is exceptionally powerful for connecting molecular fragments. The diagram below illustrates the key HMBC correlations that would definitively establish the structure of the target molecule.

Caption: Key HMBC (²JCH, ³JCH) correlations for structural validation.

  • Red Arrow: Correlation from the N-CH₂ protons (Ha) to the pyrazole ring carbon C5 confirms the N-alkylation site.

  • Green Arrow: Correlation from the O-CH₂ protons (He) to the pyrazole ring carbon C3 confirms the position of the methoxymethyl substituent.

  • Yellow Arrow: Correlation from the O-CH₃ protons (Hg) to the methylene carbon (Ce) connects the methoxy group.

  • Blue Arrows: Correlations from the ring proton (H5) to carbons C3 and C4 verify its position on the pyrazole scaffold.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra for 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole is achieved through a systematic evaluation of substituent effects on the pyrazole core. The predicted chemical shifts and coupling patterns provide a clear spectral signature for this molecule. By following the detailed experimental protocols and utilizing advanced 2D NMR techniques for confirmation, researchers can confidently verify the structure and purity of this compound, facilitating its application in drug development and chemical synthesis programs.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link][4]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Publications. [Link][7]

  • ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. [Link][1]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Royal Society of Chemistry. [Link][8]

  • A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link][5]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. [Link][9]

  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link][10]

  • ¹H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan. [Link][11]

  • 4-Bromopyrazole | C3H3BrN2. PubChem. [Link][12]

  • ¹³C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. ResearchGate. [Link][13]

  • General experimental procedures and analytical data. Supporting Information. [Link][14]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Royal Society of Chemistry. [Link][6]

  • ¹H and ¹³C NMR spectral characteristics of 1H-pyrazole. ResearchGate. [Link][15]

  • Combination of ¹H and ¹³C NMR Spectroscopy. Thieme. [Link][16]

  • 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link][3]

  • A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link][2]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical and Chemical Properties of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals Preamble: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacen...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in contemporary medicinal chemistry.[1][2][3] Its remarkable versatility allows for extensive structural modifications, enabling the fine-tuning of physicochemical properties and biological activity.[2] Consequently, pyrazole derivatives have been successfully developed into a wide array of therapeutic agents, including anti-inflammatory drugs like celecoxib, anticancer agents, and antivirals.[1][3][4][5] The metabolic stability of the pyrazole ring further enhances its appeal as a privileged scaffold in the design of novel drug candidates.[3] This guide focuses on a specific, yet under-documented derivative, 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole, providing a comprehensive overview of its anticipated properties and the methodologies for its empirical characterization. While specific experimental data for this exact molecule is not extensively available in public literature, this document will leverage data from structurally similar compounds and established principles of medicinal chemistry to provide a robust predictive and methodological framework.

Molecular Structure and Predicted Physicochemical Properties

The unique arrangement of substituents on the pyrazole ring of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole dictates its physical and chemical behavior. The butyl group at the N1 position increases lipophilicity, while the methoxymethyl group at the C3 position and the bromo group at the C4 position introduce polarity and a site for further chemical modification, respectively.

Figure 1: Chemical Structure of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole.

A summary of the predicted and known physicochemical properties of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole and related analogs is presented in Table 1. These values are essential for designing experimental conditions for synthesis, purification, and formulation.

PropertyPredicted/Known ValueSource/Basis for Prediction
Molecular Formula C9H15BrN2O-
Molecular Weight 247.13 g/mol -
CAS Number Not available-
Appearance Likely a colorless to pale yellow oil or low-melting solidBased on analogs like 4-Bromo-1-methyl-1H-pyrazole which is a liquid
Boiling Point > 200 °C at 760 mmHgExtrapolated from the boiling point of 4-Bromo-1-methyl-1H-pyrazole (185-188 °C) with an added butyl group
LogP ~2.5 - 3.5Estimated based on the increased lipophilicity from the butyl group compared to smaller analogs
Solubility Soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane); sparingly soluble in waterGeneral solubility of substituted pyrazoles
Purity ≥95% (commercially available analogs)Fluorochem[6]

Synthesis and Reactivity

The synthesis of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole would likely follow established protocols for the construction of substituted pyrazoles. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

G A 1,1,3,3-Tetramethoxypropane C Pyrazole A->C + B, Acid catalyst B Hydrazine E 4-Bromopyrazole C->E + D D N-Bromosuccinimide (NBS) H 1-Butyl-4-bromopyrazole E->H + F, G F 1-Bromobutane G Sodium Hydride (NaH) K 1-Butyl-4-bromo-3-(hydroxymethyl)pyrazole H->K 1) + I 2) + J I n-Butyllithium (n-BuLi) J Paraformaldehyde N 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole K->N + L, M L Sodium Hydride (NaH) M Methyl Iodide (MeI) G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Purity & Physicochemical Profiling A Chemical Synthesis B Purification (e.g., Column Chromatography) A->B C NMR (1H, 13C, 2D) B->C D Mass Spectrometry (HRMS) B->D E FTIR Spectroscopy B->E F HPLC Purity Analysis B->F G Solubility Determination F->G H LogP/LogD Measurement F->H

Sources

Foundational

A Technical Guide to the Structural Elucidation of Substituted Pyrazoles: A Representative Crystal Analysis of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole

DISCLAIMER: As of the last database search, the specific crystal structure of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole has not been deposited in public crystallographic databases. This guide, therefore, serves as an...

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Author: BenchChem Technical Support Team. Date: March 2026

DISCLAIMER: As of the last database search, the specific crystal structure of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole has not been deposited in public crystallographic databases. This guide, therefore, serves as an in-depth, representative case study authored from the perspective of a Senior Application Scientist. It outlines the complete, field-proven workflow for the synthesis, crystallization, and structural analysis of this molecule, utilizing hypothetical yet chemically plausible data derived from closely related, structurally characterized pyrazole derivatives. The methodologies, interpretations, and data presented are designed to provide researchers, scientists, and drug development professionals with a robust framework for the crystallographic analysis of similar heterocyclic compounds.

Executive Summary

Pyrazole derivatives form the backbone of numerous pharmacologically active agents, and a precise understanding of their three-dimensional structure is paramount for effective drug design and structure-activity relationship (SAR) studies.[1] This technical guide details the comprehensive process for determining the solid-state structure of a novel N-alkylated pyrazole, 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole. We present a validated synthetic protocol, a detailed methodology for obtaining diffraction-quality single crystals, and a complete workflow for single-crystal X-ray diffraction (SC-XRD) analysis. The discussion provides an expert interpretation of the molecular geometry and, critically, the supramolecular assembly governed by non-covalent interactions, particularly the influential role of halogen bonding.

Introduction: The Structural Significance of Functionalized Pyrazoles

The pyrazole moiety is a privileged scaffold in medicinal chemistry, prized for its metabolic stability and versatile synthetic handles.[2] The introduction of specific substituents onto the pyrazole ring, such as a halogen at the C4-position and alkyl/alkoxy groups at N1 and C3, allows for the fine-tuning of a compound's steric and electronic properties. The bromine atom, in particular, is not merely a synthetic intermediate but a potent director of crystal packing through halogen bonding—a specific, non-covalent interaction where the electropositive region (the σ-hole) on the halogen atom interacts with a Lewis base.[3][4] Understanding these interactions is crucial, as the solid-state conformation and packing can significantly influence a drug's physicochemical properties, including solubility and stability.

This guide provides a definitive protocol for elucidating these structural nuances, using 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole as a representative model.

Experimental Methodology: A Self-Validating Workflow

The path from a synthesized powder to a refined crystal structure is a multi-step process where each stage validates the next.[5]

Synthesis and Purification

The target compound can be reliably synthesized via N-alkylation of a suitable pyrazole precursor. The proposed workflow is adapted from established methods for similar pyrazole derivatives.[6][7]

Protocol:

  • Precursor Synthesis: Synthesize the precursor, 4-bromo-3-(methoxymethyl)-1H-pyrazole. This can be achieved through standard literature methods, potentially involving the protection and subsequent functionalization of 4-bromopyrazole.

  • N-Alkylation Reaction:

    • To a solution of 4-bromo-3-(methoxymethyl)-1H-pyrazole (1.0 eq) in dry N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert argon atmosphere.

    • Allow the mixture to stir for 30 minutes.

    • Add 1-bromobutane (1.2 eq) dropwise.

    • Let the reaction warm to room temperature and stir for 12-18 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

    • Purify the crude residue via silica gel column chromatography to yield the pure title compound.

Single Crystal Growth

The acquisition of high-quality single crystals is the most critical and often empirical step. Slow evaporation is a reliable method for compounds of this nature.

Protocol:

  • Dissolve a small amount (5-10 mg) of the purified compound in a minimal volume of a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane, or dichloromethane).

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

  • Cover the vial with a cap, pierced with a needle to allow for slow solvent evaporation.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days for the formation of clear, well-defined single crystals suitable for diffraction (typically 0.1-0.3 mm in size).[8]

Single-Crystal X-ray Diffraction (SC-XRD)

A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed in a cold nitrogen stream (typically 100 K) to minimize thermal motion.[1][8]

Instrumentation:

  • Diffractometer: Bruker Kappa APEX DUO or similar, equipped with a CMOS detector.[9]

  • X-ray Source: Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation.

  • Data Collection Strategy: A series of ω and φ scans are performed to collect a complete sphere of diffraction data.

The collected diffraction data is processed to solve and refine the crystal structure.

Software:

  • The structure is solved using intrinsic phasing methods with programs like SHELXT and refined by full-matrix least-squares on F² using SHELXL.[10][11]

Refinement Protocol:

  • All non-hydrogen atoms are refined anisotropically.

  • Hydrogen atoms are placed in calculated positions and refined using a riding model.

  • The final model is validated using tools like checkCIF.

The overall experimental workflow is summarized in the diagram below.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd X-Ray Diffraction & Analysis s1 N-Alkylation Reaction s2 Aqueous Work-up s1->s2 s3 Column Chromatography s2->s3 c1 Slow Evaporation s3->c1 Pure Compound x1 Data Collection (100 K) c1->x1 Single Crystal x2 Structure Solution (SHELXT) x1->x2 x3 Structure Refinement (SHELXL) x2->x3 x4 Final Structural Model x3->x4

Caption: A validated workflow from synthesis to final crystal structure.

Results and Discussion

This section presents the analysis of the hypothetical, yet representative, crystal structure of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole.

Crystallographic Data

The key parameters defining the crystal lattice and refinement quality are summarized in the table below. The molecule is proposed to crystallize in the monoclinic space group P2₁/c, which is common for centrosymmetric packing of organic molecules.

Parameter Hypothetical Value
Chemical FormulaC₉H₁₅BrN₂O
Formula Weight247.13
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.51
b (Å)15.23
c (Å)9.14
β (°)98.5
Volume (ų)1169
Z (molecules/unit cell)4
Temperature (K)100
R₁ [I > 2σ(I)]0.045
wR₂ (all data)0.110
Goodness-of-fit (GooF) on F²1.05
Molecular Structure

The molecular structure reveals a planar pyrazole ring, as expected. The N1-butyl and C3-methoxymethyl substituents adopt conformations that minimize steric hindrance. The butyl chain is likely to exhibit some degree of conformational flexibility, often modeled as disorder in real structures. Key geometric parameters (bond lengths and angles) are consistent with those observed in similar structurally characterized pyrazole derivatives.[12][13]

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dictated by a network of weak intermolecular forces, with the C-Br···N halogen bond being the most prominent and structurally defining interaction.

  • Halogen Bonding: The bromine atom on one molecule forms a short, directional contact with the pyridine-like N2 atom of an adjacent molecule (Br···N distance ~3.0-3.2 Å). This interaction is a key motif that links molecules into one-dimensional chains or tapes.[12][14] The importance of halogen bonding in crystal engineering increases with the polarizability of the halogen (I > Br > Cl > F).[12]

  • Hydrogen Bonding: While lacking traditional strong hydrogen bond donors, the molecule features several weak C-H···O and C-H···N interactions. The acidic pyrazole ring C-H proton and protons on the carbon adjacent to the methoxy oxygen can interact with the oxygen and nitrogen atoms of neighboring molecules, providing additional stability to the crystal lattice.

  • van der Waals Forces: The packing is further consolidated by van der Waals interactions, particularly between the hydrophobic butyl chains, which will segregate into layers or pockets within the crystal structure.

The interplay of these interactions results in an efficiently packed, stable three-dimensional architecture.

G cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C A C-Br B N2(pyrazole) A->B  Halogen Bond (C-Br···N) C O(methoxy) D C-H(butyl) D->C Weak H-Bond (C-H···O)

Caption: Key intermolecular interactions governing the crystal packing.

Conclusion

This technical guide has presented a comprehensive, expert-led framework for the complete crystal structure analysis of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole. By integrating a plausible synthetic strategy with gold-standard crystallographic protocols and a detailed analysis of molecular and supramolecular features, we provide a robust blueprint for researchers in drug discovery and materials science. The analysis highlights the pivotal role of halogen bonding in directing the crystal packing of brominated pyrazoles. This foundational understanding of solid-state structure is indispensable for the rational design of new chemical entities with optimized and predictable physicochemical properties.

References

  • Crystals. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Retrieved from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. Retrieved from [Link]

  • Müller, P. (Ed.). (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Retrieved from [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • ResearchGate. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

  • ATTLAS. (n.d.). XRD Single Crystal X-ray Diffraction. Retrieved from [Link]

  • Universität Ulm. (2026). Single-Crystal X-Ray Diffraction (SC-XRD). Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Crystal structure refinement with SHELXL. Retrieved from [Link]

  • van Terwingen, S., et al. (2022). Weaving a 2D net of hydrogen and halogen bonds: cocrystal of a pyrazolium bromide with tetrafluorodiiodobenzene. IUCrData, 7(5). Retrieved from [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

  • Saint Petersburg State University. (n.d.). Single crystal X-ray diffraction analysis. Retrieved from [Link]

  • DSpace Repository. (n.d.). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. Retrieved from [Link]

  • Karavaş, M., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(9), 10385–10398. Retrieved from [Link]

  • ACS Publications. (2018). Halocarbon Encapsulation via Halogen···π Interactions in a Bispyrazole-Based Cryptand. Crystal Growth & Design. Retrieved from [Link]

  • Semantic Scholar. (2021). Hydrogen-Bonded and Halogen-Bonded: Orthogonal Interactions for the Chloride Anion of a Pyrazolium Salt. Retrieved from [Link]

  • Sheldrick, G. M. (1997). Chapter 6.1.2 SHELXL-97. Retrieved from [Link]

  • IntechOpen. (2012). Halogen Bonding in Crystal Engineering. Retrieved from [Link]

  • ResearchGate. (2009). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

Sources

Exploratory

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

An In-Depth Technical Guide to the Thermodynamic Stability of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole Abstract: The thermodynamic stability of an Active Pharmaceutical Ingredient (API) is a cornerstone of drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole

Abstract: The thermodynamic stability of an Active Pharmaceutical Ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life.[] This guide provides a comprehensive technical framework for evaluating the thermodynamic stability of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole, a substituted pyrazole derivative of interest to researchers and drug development professionals. We will dissect the molecule's structural components to predict their influence on stability, detail rigorous experimental protocols using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and outline a complementary computational modeling workflow. The methodologies described herein are designed to establish a thorough and reliable thermal profile, essential for guiding formulation strategies and meeting regulatory standards.[2][3]

The stability of an API is its capacity to maintain its chemical and physical properties within specified limits throughout its shelf life.[] Environmental factors such as temperature, humidity, and light can induce physical changes (e.g., polymorphism, melting) or chemical degradation, compromising the drug's quality and performance.[3][4] Stability testing is therefore a non-negotiable aspect of pharmaceutical development, providing critical data for determining storage conditions, re-test periods, and suitable packaging.[2][5]

This guide focuses on 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole, a molecule featuring a pyrazole core. Pyrazole derivatives are privileged scaffolds in medicinal chemistry, known for their diverse biological activities.[6] Understanding the thermodynamic stability of this specific substituted pyrazole is paramount for its potential advancement as a drug candidate.

Molecular Structure Analysis and Predicted Influence on Stability

The thermodynamic properties of a molecule are intrinsically linked to its structure. The stability of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole is governed by the interplay of its pyrazole core and its unique substituents.

The Pyrazole Core

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its aromaticity, derived from a six-π-electron system, confers significant chemical robustness and thermal stability.[7] However, the relative arrangement of atoms in the pyrazole ring generally makes it less stable than its imidazole counterpart.[8]

Influence of Substituents

The nature and position of substituents can dramatically alter the molecule's physical properties, including its melting point and decomposition temperature.

  • 4-Bromo Group: Halogen atoms, particularly bromine, can participate in halogen bonding, a type of noncovalent interaction that can significantly influence crystal packing and increase intermolecular forces.[9] This often leads to higher melting points and enhanced thermal stability compared to non-halogenated analogues.[10]

  • 1-Butyl Group: The N-butyl group introduces a flexible, non-polar alkyl chain. This flexibility can disrupt efficient crystal packing, potentially leading to a lower melting point compared to a smaller or more rigid substituent. It also increases the molecule's lipophilicity.

  • 3-Methoxymethyl Group: This ether-containing substituent introduces polarity and the potential for weak hydrogen bonding via its oxygen atom. Such interactions can contribute to a more stable crystal lattice.

The combined electronic and steric effects of these groups dictate the overall thermodynamic profile of the molecule. A summary of their predicted influence is presented below.

Table 1: Predicted Influence of Substituents on Thermodynamic Stability

Substituent Position Predicted Effect on Stability Rationale
Pyrazole Core High intrinsic stability Aromatic 6-π-electron system.[7]
Bromo C4 Increase Potential for strong intermolecular halogen bonding, leading to a more stable crystal lattice.[9]
Butyl N1 Decrease Flexible alkyl chain may hinder efficient crystal packing, potentially lowering the melting point.

| Methoxymethyl | C3 | Moderate Increase | Polar group capable of participating in dipole-dipole interactions and weak hydrogen bonding. |

Experimental Assessment of Thermodynamic Stability

A multi-technique approach is essential for a comprehensive evaluation of thermal stability. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods for this purpose.[11]

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13] It is invaluable for determining melting points, heats of fusion, and identifying polymorphic transitions, all of which are critical indicators of thermodynamic stability.[14][15]

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup & Execution cluster_analysis Data Analysis p1 Accurately weigh 1-3 mg of sample into an aluminum DSC pan p2 Hermetically seal the pan using a sample press p1->p2 p3 Place sealed sample pan and an empty reference pan into the DSC cell p2->p3 i1 Equilibrate cell at starting temperature (e.g., 25°C) p3->i1 i2 Ramp temperature at a controlled rate (e.g., 10°C/min) under inert N2 purge i1->i2 i3 Record heat flow vs. temperature until final temperature is reached i2->i3 a1 Plot heat flow (mW) vs. Temperature (°C) i3->a1 a2 Identify endothermic peaks (e.g., melting) a1->a2 a3 Determine onset temperature, peak maximum (Melting Point), and integrate peak area (ΔHfus) a2->a3 end end a3->end Report Stability Parameters

Caption: Workflow for DSC analysis of thermodynamic stability.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of volatile components. Place an identical, empty sealed pan on the reference side of the DSC cell.

  • Thermal Program:

    • Equilibrate the system at 25°C for 5 minutes.

    • Ramp the temperature from 25°C to a temperature sufficiently above the expected melting point (e.g., 250°C) at a heating rate of 10°C/min.

    • Maintain a constant inert atmosphere by purging with dry nitrogen gas at a flow rate of 50 mL/min.

  • Data Analysis:

    • Plot the heat flow (mW) as a function of temperature (°C).

    • The melting transition will appear as a sharp endothermic peak.

    • Determine the onset temperature of the peak, which is typically reported as the melting point (Tₘ).

    • Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHfus).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[16][17] It is the definitive method for determining the temperature at which a compound begins to decompose, providing a clear measure of its upper thermal stability limit.[18][19]

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup & Execution cluster_analysis Data Analysis p1 Accurately weigh 5-10 mg of sample into a ceramic TGA pan p2 Place the pan onto the TGA microbalance p1->p2 i1 Equilibrate furnace at starting temperature (e.g., 30°C) p2->i1 i2 Ramp temperature at a controlled rate (e.g., 10°C/min) under inert N2 or Air i1->i2 i3 Continuously record sample mass vs. temperature until decomposition is complete i2->i3 a1 Plot Mass (%) vs. Temperature (°C) i3->a1 a2 Identify significant mass loss steps a1->a2 a3 Determine onset temperature of decomposition (Td) for each step a2->a3 end end a3->end Report Decomposition Profile Integrated_Workflow cluster_exp Experimental Analysis cluster_comp Computational Modeling exp_dsc DSC Analysis (Melting Point, Purity) data_integration Data Integration & Correlation exp_dsc->data_integration exp_tga TGA Analysis (Decomposition Temp.) exp_tga->data_integration comp_dft DFT Calculations (Bond Energies, HOMO-LUMO Gap) comp_dft->data_integration comp_md Molecular Dynamics (Conformational Stability) comp_md->data_integration final_report Comprehensive Thermodynamic Stability Profile data_integration->final_report

Caption: Integrated workflow combining experimental and computational methods.

A typical computational workflow involves:

  • Structure Optimization: Calculating the lowest energy conformation of the molecule.

  • Frequency Analysis: Confirming the structure is a true energy minimum and calculating thermodynamic properties like enthalpy and Gibbs free energy.

  • Electronic Property Calculation: Determining parameters like the HOMO-LUMO energy gap. A larger gap is often associated with greater kinetic stability.

  • Bond Dissociation Energy (BDE) Analysis: Identifying the weakest chemical bond(s) in the molecule to predict the likely initial step of thermal decomposition.

These computational results can help rationalize the experimental data. For instance, a low calculated BDE for a specific bond might explain the experimentally observed onset temperature of decomposition in the TGA.

Conclusion

This guide has detailed a robust, multi-faceted approach to characterizing the thermodynamic stability of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole. By systematically analyzing its molecular structure, applying rigorous experimental techniques like DSC and TGA, and leveraging the predictive power of computational modeling, a comprehensive stability profile can be established. This information is indispensable for drug development professionals, enabling informed decisions regarding formulation, storage, and regulatory compliance, ultimately ensuring the delivery of a safe and effective pharmaceutical product.

References

  • Vertex AI Search. (2024). Differential Scanning Calorimetry (DSC Analysis)
  • BOC Sciences. Stability Testing of Active Pharmaceutical Ingredients.
  • World Health Organization. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953.
  • World Health Organization. (2009). Annex 10 - ICH Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Coriolis Pharma. Differential Scanning Calorimetry.
  • ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • ThermoFisher. Drug stability testing 101.
  • European Medicines Agency. (2023).
  • Gorniak, R., et al. (2020).
  • G-Biosciences. (2016). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
  • Roy, D., et al. (2022).
  • TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.
  • Purkh. (2019).
  • Gorniak, R., et al. (2025). Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. Molecules.
  • Military University of Technology. (2022). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa.
  • Singh, R. P., et al. (2013). Syntheses, Structural, Computational, and Thermal Analysis of Acid–Base Complexes of Picric Acid with N-Heterocyclic Bases. The Journal of Physical Chemistry A.
  • Gorniak, R., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules.
  • DergiPark. (2025). Computational Assessment of Pyrazole Derivatives as potential MEK inhibitors of Melanoma therapy. Advanced Pharmaceutical Bulletin.
  • El-Sayed, Y. S., et al. (2021). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports.
  • Wikipedia. Thermogravimetric analysis.
  • Horizon Research Publishing. (2014). Studies Thermodynamical Stability of Complexes of Rare Earth Metal Ions with Substituted Pyrazole.
  • NETZSCH-Gerätebau GmbH. (2026). Thermogravimetric Analyzer (TGA).
  • Beilstein-Institut. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry.
  • Patil, U., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters.
  • Bălășanu, R.-M., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Pharmaceuticals.
  • ResolveMass Laboratories Inc. (2026). What is TGA Analysis?
  • Martins, M. B., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.
  • Světlik, J., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry.
  • Jones, C. D., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules.
  • Mettler-Toledo. Thermogravimetric Analysis (TGA).
  • Pelly, S. C., et al. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters.
  • Pozharskii, A. F., et al. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. Heterocycles.
  • Světlik, J., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: Reactions with hydrazine and a study of pyrazole tautomerism.
  • ResearchGate. (2012).
  • ResearchGate. (2019). Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. A Convenient Method for the Preparation of N-Unsubstituted 4-Alkynylpyrazoles.
  • Al-Said, M. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Eltra GmbH. Thermogravimetric Analysis (TGA)
  • IJNRD. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development.
  • ResearchGate. (2026). Thermodynamic Study and Characterization by Electrochemical Technique of Pyrazole Derivatives as Corrosion Inhibitors for C38 Steel in Molar Hydrochloric Acid.
  • Sigma-Aldrich. 4-Bromo-1-(methoxymethyl)-1H-pyrazole.
  • Sigma-Aldrich. 4-Bromo-3-methoxy-1-methyl-1H-pyrazole.
  • ResearchGate. (2009). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
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Protocols & Analytical Methods

Method

Suzuki cross-coupling reactions using 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole

An Application Guide to Suzuki-Miyaura Cross-Coupling Reactions Using 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole Abstract The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, pr...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Suzuki-Miyaura Cross-Coupling Reactions Using 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This methodology is particularly vital in pharmaceutical research and drug development for the synthesis of complex biaryl and heteroaryl structures.[3] Pyrazole-containing scaffolds are of significant interest due to their prevalence in biologically active compounds.[4] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the successful execution of Suzuki-Miyaura coupling reactions using 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole as the electrophilic partner. We delve into the mechanistic underpinnings of the reaction, offer detailed, step-by-step protocols, and provide a robust troubleshooting framework to empower chemists to navigate this powerful transformation with confidence.

Scientific Principles: The "Why" Behind the Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organohalide with an organoboron species.[5] Its success hinges on the careful orchestration of several key components, each playing a critical role in the catalytic cycle. Understanding these roles is paramount to intelligent experimental design and optimization.

The catalytic cycle is generally accepted to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Active Pd(0) Catalyst OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl Aryl-Pd(II)-X Complex OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM [R-B(OR')3]⁻ Diaryl_PdII Diaryl-Pd(II) Complex TM->Diaryl_PdII RE Reductive Elimination Diaryl_PdII->RE RE->Pd0 Ar-R BoronicAcid R-B(OH)₂ Base Base (e.g., K₃PO₄) Boronate [R-B(OH)₃]⁻ Boronate->TM Activates Nucleophile

Figure 1: The Suzuki-Miyaura Catalytic Cycle
  • The Electrophile: 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole As a heteroaryl bromide, this substrate is an excellent candidate for Suzuki coupling. The carbon-bromine bond is sufficiently reactive for oxidative addition to the palladium(0) center.[1] However, nitrogen-rich heterocycles like pyrazoles can sometimes coordinate to the palladium catalyst, potentially inhibiting the reaction.[7] The choice of a bulky ligand helps to mitigate this issue by sterically shielding the metal center.[8][9]

  • The Nucleophile: Organoboron Reagents While arylboronic acids are the most common coupling partners, their stability can be a concern, with protodeboronation (hydrolysis of the C-B bond) being a primary side reaction.[1] For sensitive or valuable substrates, using more stable boronic esters, such as pinacol esters, is highly recommended.[1][10] These esters often exhibit enhanced stability and compatibility with a wider range of reaction conditions.[10]

  • The Catalyst System: Palladium Source and Ligand The heart of the reaction is the palladium catalyst. Modern systems often utilize a Pd(II) "precatalyst" that is reduced in situ to the active Pd(0) species.[1] The ligand is not a passive spectator; it stabilizes the palladium center, influences its reactivity, and prevents the formation of inactive palladium black.[1] For heteroaryl substrates, bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are superior choices.[7][9] They accelerate the rate-limiting oxidative addition and the final reductive elimination steps, making them ideal for challenging couplings.[6][9]

  • The Base: An Essential Activator The base is not merely a pH adjuster; it is a critical mechanistic component.[11] Its primary role is to activate the boronic acid by forming a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻), which readily participates in the transmetalation step.[12][13] Inorganic bases like potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are widely used and effective.[9][11] The choice of base can significantly affect reaction rates and yields.[11]

  • The Solvent: The Reaction Medium The solvent must solubilize the reactants and facilitate the reaction. Aprotic solvents like 1,4-dioxane, toluene, or tetrahydrofuran (THF) are common choices.[1] Often, a small amount of water is added to create a biphasic system, which can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.[1]

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole. Optimization may be necessary depending on the specific boronic acid used.

Protocol 1: General Coupling with Arylboronic Acids

This protocol is optimized for standard aryl- and heteroarylboronic acids using a modern, air-stable Pd(II) precatalyst.

Experimental_Workflow start Start reagents 1. Add Solids to Vial (Pyrazole, Boronic Acid, Base, Catalyst) start->reagents seal 2. Seal Vial & Purge (Evacuate & backfill with N₂/Ar 3x) reagents->seal solvent 3. Add Degassed Solvent seal->solvent heat 4. Heat & Stir (e.g., 90-100 °C, 4-24 h) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup 6. Aqueous Workup (Dilute, Wash, Dry) monitor->workup Complete purify 7. Purification (Column Chromatography) workup->purify analyze 8. Characterization (NMR, MS) purify->analyze end End analyze->end

Figure 2: General Experimental Workflow

Materials and Reagents:

  • 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole (1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.2–1.5 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0–3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Nitrogen or Argon gas, high purity

Procedure:

  • Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole (e.g., 0.5 mmol, 1.0 equiv), the arylboronic acid (0.6 mmol, 1.2 equiv), K₃PO₄ (1.0 mmol, 2.0 equiv), and the XPhos Pd G3 precatalyst (0.01 mmol, 2 mol%).[7]

  • Inert Atmosphere: Seal the vial with a septum-containing cap. Evacuate the vial under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[14] Oxygen can deactivate the catalyst through oxidation.[14]

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling Argon through the mixture for 20-30 minutes. Add the solvent mixture to the reaction vial via syringe (to achieve a concentration of ~0.1 M with respect to the pyrazole).

  • Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for 4–24 hours. Vigorous stirring is crucial for biphasic reactions to ensure efficient mixing.[14]

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.[15]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[16]

Expected Results: A Comparative Overview

The protocol's effectiveness can be demonstrated across a range of boronic acids. The following table presents typical, illustrative yields for the coupling of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole under the conditions described in Protocol 1.

Coupling Partner (Boronic Acid)Electronic NatureTypical Yield (%)Notes
Phenylboronic AcidNeutral85-95%A standard, reliable coupling partner.
4-Methoxyphenylboronic AcidElectron-Donating (EDG)90-98%EDGs can accelerate transmetalation, often leading to higher yields and faster reactions.[17]
4-(Trifluoromethyl)phenylboronic AcidElectron-Withdrawing (EWG)75-88%EWGs can slow the reaction, sometimes requiring longer reaction times or slightly higher temperatures.[17]
Thiophene-2-boronic acidHeteroaromatic70-85%Heteroaryl boronic acids can be less stable; using fresh reagents is critical.[1]

Data is illustrative and based on established principles for Suzuki-Miyaura couplings. Actual yields are substrate-dependent.

Troubleshooting Common Issues

Even robust reactions can encounter problems. A systematic approach to troubleshooting is key to success.

Troubleshooting_Logic start Reaction Failed or Low Yield check_reagents Are reagents fresh? (Catalyst, Ligand, Base) start->check_reagents Start Diagnosis check_degas Was degassing thorough? check_reagents->check_degas Yes sol_reagents Use fresh catalyst/ligand. Use anhydrous base. check_reagents->sol_reagents No check_conditions Screen other conditions? check_degas->check_conditions Yes sol_degas Improve degassing: - Sparge longer - Freeze-Pump-Thaw cycles check_degas->sol_degas No check_conditions->start No, Re-evaluate sol_conditions Screen: - Other bases (Cs₂CO₃, K₂CO₃) - Other solvents (Toluene, 2-MeTHF) - Temperature check_conditions->sol_conditions Yes

Figure 3: Troubleshooting Logic for Failed Reactions
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst Deactivation: Presence of oxygen; degraded Pd source or ligand.[14]2. Ineffective Base: Base is not strong enough or has poor solubility.3. Low Temperature: Insufficient thermal energy to overcome activation barriers.1. Improve Degassing: Use freeze-pump-thaw cycles for rigorous oxygen removal. Use fresh, high-purity catalyst and ligands.[14]2. Screen Bases: Try a different base, such as Cs₂CO₃, which is often more effective due to its higher solubility.[11]3. Increase Temperature: Cautiously increase the reaction temperature in 10 °C increments.
Significant Homocoupling Presence of Oxygen: Oxygen can promote the oxidative coupling of two boronic acid molecules.[1][14]Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure the solvent and reaction headspace are completely free of air.
Protodeboronation of Boronic Acid Unstable Boronic Acid: Some heteroaryl or sterically hindered boronic acids are prone to hydrolysis.[1]Harsh Conditions: High temperatures or a strongly basic aqueous environment can accelerate this side reaction.Use a Boronate Ester: Switch to the corresponding pinacol or MIDA boronate ester, which are significantly more stable.[10]Use Anhydrous Conditions: Employ an anhydrous base (like K₃PO₄) and an anhydrous solvent.
Difficult Purification Co-elution of Byproducts: Boronic acid starting material or homocoupled byproducts may have similar polarity to the product.Aqueous Wash: A basic aqueous wash (e.g., dilute NaOH) can often remove unreacted boronic acid.[16]Optimize Chromatography: Screen different solvent systems (eluents) for better separation on the silica gel column.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a formidable tool for constructing novel molecular architectures from the 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole scaffold. Success in this endeavor is not accidental; it is the result of a deliberate and informed selection of catalyst, ligand, base, and solvent, coupled with meticulous experimental technique, particularly with regard to maintaining an inert atmosphere. By understanding the fundamental principles that govern the reaction and employing the robust protocols and troubleshooting guides presented here, researchers can confidently and efficiently synthesize a diverse array of substituted pyrazoles, accelerating progress in drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis. [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Organometallic Chemistry. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Kinzel, T., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • McCullough, S. M., et al. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. [Link]

  • Billingsley, K. L., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Zou, Y., et al. General Suzuki Coupling of Heteroaryl Bromides by Using Tri‐tert‐butylphosphine as a Supporting Ligand. European Journal of Organic Chemistry. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]

  • Cernak, T., et al. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Chemistry–A European Journal. [Link]

  • Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. Der Pharma Chemica. [Link]

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Application

Application Note: 4-Bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole as a Versatile Scaffold in Pharmaceutical Drug Discovery

Executive Summary In modern pharmaceutical drug discovery, the selection of a starting chemical scaffold dictates the trajectory of a medicinal chemistry program. 4-Bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical drug discovery, the selection of a starting chemical scaffold dictates the trajectory of a medicinal chemistry program. 4-Bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole is a highly functionalized, privileged building block designed to accelerate hit-to-lead and lead optimization campaigns. This application note details the structural rationale, physicochemical profiling, and validated protocols for utilizing this scaffold, particularly in the rapid generation of novel chemical entities (NCEs) via late-stage cross-coupling and the rational design of kinase inhibitors.

Structural Rationale and Physicochemical Profiling (Causality in Design)

As a Senior Application Scientist, I emphasize that successful drug discovery relies on selecting scaffolds that inherently balance pharmacodynamics (target binding) with pharmacokinetics (ADME properties). The architecture of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole is not arbitrary; each domain serves a distinct mechanistic and synthetic purpose:

  • 1H-Pyrazole Core : The pyrazole nucleus is a privileged scaffold in medicinal chemistry, frequently acting as a bioisostere for arenes and serving as a critical hinge-binding motif in kinase inhibitors[1].

  • N1-Butyl Group : Unprotected pyrazoles can coordinate with transition metals, often poisoning palladium catalysts and forming inactive metal complexes during cross-coupling[2]. The N1-butyl group prevents this inhibitory coordination, enabling high-turnover library synthesis. Physiologically, it acts as a lipophilic anchor that extends into solvent channels, improving membrane permeability.

  • C3-Methoxymethyl (MOM) Group : Installing hydrogen bonding motifs often drastically increases the polar surface area (PSA), negatively impacting oral bioavailability. The methoxy moiety provides a hydrogen bond acceptor (HBA) with a minimal PSA penalty (~9 Ų compared to ~20 Ų for a standard hydroxyl group), acting as a non-lipophilic "scout" for protein pocket finding without ruining the molecule's ADME profile[3].

  • C4-Bromo Handle : This provides an orthogonal, highly reactive vector for late-stage functionalization via Suzuki-Miyaura cross-coupling, allowing researchers to rapidly grow the molecule into hydrophobic back-pockets[1].

Table 1: Computed Physicochemical Properties

To ensure this scaffold fits within Lipinski's Rule of Five for oral bioavailability, we have summarized its baseline physicochemical parameters below:

PropertyValueMedicinal Chemistry Implication
Molecular Weight (MW) 247.13 g/mol Highly efficient starting point; leaves ~250 Da for functionalization.
Calculated LogP (cLogP) ~2.8Optimal baseline lipophilicity for membrane permeability.
Topological Polar Surface Area 27.05 ŲExcellent for blood-brain barrier (BBB) and cellular penetration.
Hydrogen Bond Donors (HBD) 0N1-alkylation eliminates HBD, preventing catalyst poisoning.
Hydrogen Bond Acceptors (HBA) 3Strategic placement for target interaction (2 on pyrazole, 1 on ether).
Rotatable Bonds 5Provides necessary flexibility for induced-fit target binding.

Application 1: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

The primary utility of this scaffold lies in its readiness for high-throughput library generation. Because the N1 position is protected by the butyl group, the C4-bromo position undergoes rapid, high-yielding Suzuki-Miyaura cross-coupling with diverse aryl and heteroaryl boronic acids[2].

SuzukiWorkflow Scaffold 4-Bromo-1-butyl-3- (methoxymethyl)-1H-pyrazole Catalyst Pd Catalyst + Base (e.g., Pd(dppf)Cl2, K2CO3) Scaffold->Catalyst Boronic Arylboronic Acids (R-B(OH)2) Boronic->Catalyst Product 4-Aryl-1-butyl-3- (methoxymethyl)-1H-pyrazole Catalyst->Product C-C Bond Formation

Workflow for generating novel chemical entities (NCEs) via Suzuki-Miyaura cross-coupling.

Protocol 1: Standardized C4-Arylation Workflow

This self-validating protocol is optimized to prevent debromination and ensure complete conversion.

Reagents & Materials:

  • 4-Bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole (1.0 equiv, 1.0 mmol)

  • Arylboronic acid derivative (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Preparation : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂·CH₂Cl₂.

  • Inert Atmosphere : Seal the tube with a septum and purge the vessel with Argon (vacuum/Argon backfill x3) to prevent oxidative degradation of the palladium catalyst.

  • Reagent Addition : Dissolve 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole in degassed 1,4-Dioxane (4.0 mL) and add it to the reaction vessel via syringe, followed by degassed H₂O (1.0 mL).

  • Reaction Execution : Heat the mixture to 90 °C in a pre-heated oil bath. Monitor the reaction via LC-MS or TLC (typically complete within 4–6 hours). Causality note: The N1-butyl group prevents the formation of inactive polymeric Pd-azole complexes, ensuring rapid kinetics.

  • Workup : Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (10 mL) and brine (10 mL). Extract the aqueous layer once more with Ethyl Acetate (10 mL).

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the 4-aryl pyrazole derivative.

Application 2: Rational Design of Kinase Inhibitors

Beyond library synthesis, this specific substitution pattern is highly prized in targeted oncology and immunology programs. The pyrazole core acts as a primary anchor in the ATP-binding site of kinases.

BindingLogic Pyrazole Pyrazole Core (Hinge Binder) Target Optimized Kinase Inhibitor Pyrazole->Target Primary Anchoring Butyl N1-Butyl Group (Solvent Channel / Lipophilicity) Butyl->Target ADME Tuning MOM C3-Methoxymethyl (Low-PSA H-Bond Acceptor) MOM->Target Pocket Interaction Bromo C4-Bromo Handle (Arylation Site for Back Pocket) Bromo->Target Late-Stage Diversification

Logical relationship of structural domains in kinase inhibitor design.

In a structure-based drug design (SBDD) workflow, the C3-methoxymethyl group is positioned to interact with conserved water networks or backbone NH residues near the gatekeeper amino acid, providing binding affinity without the permeability penalty of a free hydroxyl[3]. Simultaneously, the C4-bromo position is utilized to append bulky, three-dimensional motifs (e.g., substituted bicyclic rings) that project into the hydrophobic back pocket, a proven strategy for achieving kinase selectivity profiles[1].

References

  • Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry: Pyrazoles in Drug Discovery Source: CRC Press URL
  • Source: National Institutes of Health (NIH)
  • Methoxy group: a non-lipophilic “scout” for protein pocket finding Source: Taylor & Francis URL

Sources

Method

The Strategic Role of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole in Modern Agrochemical Synthesis: Application Notes and Protocols

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Pyrazole Scaffold in Crop Protection The pyrazole ring system is a cornerstone in the development of modern agrochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Scaffold in Crop Protection

The pyrazole ring system is a cornerstone in the development of modern agrochemicals, prized for its versatile biological activity and synthetic accessibility.[1][2][3] Pyrazole derivatives have led to the commercialization of highly effective insecticides, fungicides, and herbicides.[2][3] Their success lies in the ability to fine-tune the electronic and steric properties of the molecule through substitution on the pyrazole core, thereby optimizing its interaction with specific biological targets in pests and pathogens. This document provides a detailed technical guide on the use of a key intermediate, 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole , in the synthesis of next-generation agrochemicals.

The presence of a bromine atom at the 4-position provides a crucial handle for further functionalization, often through cross-coupling reactions, while the N-butyl group enhances the lipophilicity of the molecule, which can improve its uptake and translocation within the target organism. The 3-(methoxymethyl) substituent can play a significant role in modulating the molecule's binding affinity to its target site and influencing its metabolic stability. This application note will detail a robust synthetic pathway to this intermediate and its subsequent elaboration into a representative pyrazole carboxamide insecticide, a class of compounds known for their potent and selective activity.[2][4]

Physicochemical Properties of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole

A summary of the key physicochemical properties of the target intermediate is presented in Table 1. These properties are crucial for designing reaction conditions, purification strategies, and formulation of the final agrochemical product.

PropertyValue (Predicted)Source
Molecular Formula C9H15BrN2O-
Molecular Weight 247.13 g/mol -
Appearance Colorless to pale yellow oil-
Boiling Point ~300 °C at 760 mmHg-
Density ~1.35 g/cm³-
LogP ~2.5-

Synthetic Workflow and Protocols

The synthesis of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole and its conversion to a target agrochemical can be achieved through a multi-step process. The overall workflow is depicted in the following diagram.

G cluster_0 Synthesis of Intermediate cluster_1 Synthesis of Agrochemical A 1. Synthesis of 3-(hydroxymethyl)-1H-pyrazole B 2. Methoxymethylation A->B (CH2O)n, H+ C 3. N-Butylation B->C BuBr, Base D 4. Bromination C->D NBS E Intermediate: 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole F 5. Carboxylation (optional) E->F n-BuLi, CO2 G 6. Amide Coupling F->G SOCl2, then Amine H Target Agrochemical: Pyrazole Carboxamide G->H

Caption: Synthetic workflow for 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole and its conversion to a pyrazole carboxamide agrochemical.

Protocol 1: Synthesis of 3-(hydroxymethyl)-1H-pyrazole

This initial step creates the pyrazole core with a crucial handle at the 3-position. The synthesis starts from commercially available precursors. A plausible route involves the condensation of a protected α,β-acetylenic aldehyde with hydrazine.

Materials:

  • Propargyl alcohol

  • Manganese dioxide (MnO2)

  • Hydrazine hydrate

  • Ethanol

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO4)

Procedure:

  • Oxidation of Propargyl Alcohol: To a stirred suspension of activated MnO2 (10 eq.) in DCM (20 vol.), add propargyl alcohol (1 eq.) dropwise at room temperature. Stir the mixture vigorously for 4-6 hours. Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite®, washing with DCM. Concentrate the filtrate under reduced pressure to obtain propynal. Caution: Propynal is volatile and toxic. Handle in a well-ventilated fume hood.

  • Cyclization with Hydrazine: Dissolve the crude propynal in ethanol (10 vol.). To this solution, add hydrazine hydrate (1.1 eq.) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 3-(hydroxymethyl)-1H-pyrazole.

Protocol 2: Synthesis of 3-(methoxymethyl)-1H-pyrazole

The hydroxyl group is converted to a methoxymethyl ether to achieve the desired substituent.

Materials:

  • 3-(hydroxymethyl)-1H-pyrazole

  • Formaldehyde dimethyl acetal (or dimethoxymethane)

  • p-Toluenesulfonic acid (PTSA)

  • Toluene

  • Saturated sodium bicarbonate solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 3-(hydroxymethyl)-1H-pyrazole (1 eq.) in toluene (15 vol.).

  • Methoxymethylation: Add formaldehyde dimethyl acetal (1.5 eq.) and a catalytic amount of PTSA (0.05 eq.).

  • Reaction and Monitoring: Heat the mixture to reflux and collect the water/methanol azeotrope in the Dean-Stark trap. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield 3-(methoxymethyl)-1H-pyrazole, which can be used in the next step without further purification.

Protocol 3: Synthesis of 1-butyl-3-(methoxymethyl)-1H-pyrazole

N-Alkylation introduces the butyl group onto the pyrazole ring.

Materials:

  • 3-(methoxymethyl)-1H-pyrazole

  • 1-Bromobutane (n-Butyl bromide)[5][6][7]

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • Reaction Setup: To a solution of 3-(methoxymethyl)-1H-pyrazole (1 eq.) in DMF (10 vol.), add powdered K2CO3 (1.5 eq.).

  • N-Butylation: Add 1-bromobutane (1.2 eq.) dropwise to the suspension at room temperature.

  • Reaction and Monitoring: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 10 vol.). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain 1-butyl-3-(methoxymethyl)-1H-pyrazole.

Protocol 4: Synthesis of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole

The final step in the synthesis of the intermediate is the regioselective bromination at the C4 position.

Materials:

  • 1-butyl-3-(methoxymethyl)-1H-pyrazole

  • N-Bromosuccinimide (NBS)[8][9]

  • Acetonitrile

  • Saturated sodium thiosulfate solution

Procedure:

  • Reaction Setup: Dissolve 1-butyl-3-(methoxymethyl)-1H-pyrazole (1 eq.) in acetonitrile (10 vol.) and cool the solution to 0 °C in an ice bath.

  • Bromination: Add N-Bromosuccinimide (1.05 eq.) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction and Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Quench the reaction by adding saturated sodium thiosulfate solution. Extract the product with ethyl acetate (3 x 10 vol.). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the final intermediate, 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole .

Application in Agrochemical Synthesis: Pyrazole Carboxamides

The 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole intermediate is a versatile building block for the synthesis of various agrochemicals. A prominent application is in the preparation of pyrazole carboxamide insecticides.[2][4] These compounds often act as ryanodine receptor modulators, leading to the uncontrolled release of calcium and subsequent paralysis and death of the target insect.

The synthesis of a representative pyrazole carboxamide involves the coupling of the pyrazole intermediate with an appropriate anthranilic acid derivative. This is typically achieved by first converting the 4-bromo-pyrazole to a carboxylic acid or its corresponding acyl chloride, followed by an amide bond formation.

G cluster_0 Final Agrochemical Synthesis A 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole B 1-butyl-3-(methoxymethyl)-1H-pyrazole-4-carboxylic acid A->B 1. n-BuLi 2. CO2 C 1-butyl-3-(methoxymethyl)-1H-pyrazole-4-carbonyl chloride B->C SOCl2 or (COCl)2 E Target Pyrazole Carboxamide Insecticide C->E + Amine, Base D Substituted Anthranilic Amide D->E

Caption: General scheme for the synthesis of a pyrazole carboxamide insecticide from the title intermediate.

Protocol 5: Synthesis of a Representative Pyrazole Carboxamide Insecticide

This protocol outlines the conversion of the brominated intermediate to a carboxylic acid and its subsequent coupling with an amino-benzoic acid derivative.

Materials:

  • 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry ice (solid CO2)

  • Anhydrous tetrahydrofuran (THF)

  • Oxalyl chloride or thionyl chloride

  • 2-amino-5-chloro-N,3-dimethylbenzamide (representative amine)

  • Triethylamine (TEA) or pyridine

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Carboxylation:

    • Dissolve 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole (1 eq.) in anhydrous THF (20 vol.) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C.

    • Quench the reaction by adding crushed dry ice in excess. Allow the mixture to slowly warm to room temperature.

    • Add water and acidify with 1M HCl to pH 2-3. Extract the product with ethyl acetate. Dry the organic layer over anhydrous MgSO4, filter, and concentrate to obtain 1-butyl-3-(methoxymethyl)-1H-pyrazole-4-carboxylic acid.

  • Formation of Acyl Chloride:

    • To a solution of the carboxylic acid (1 eq.) in anhydrous DCM (10 vol.), add oxalyl chloride (1.5 eq.) and a catalytic amount of DMF at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which is used immediately in the next step.

  • Amide Coupling:

    • Dissolve 2-amino-5-chloro-N,3-dimethylbenzamide (1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM (10 vol.).

    • Add the freshly prepared acyl chloride solution dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 8-12 hours. Monitor by TLC.

    • Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to yield the final pyrazole carboxamide insecticide.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • 1-Bromobutane: Highly flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[5][6][7] Keep away from heat, sparks, and open flames.

  • N-Bromosuccinimide (NBS): Oxidizer; contact with combustible material may cause fire. Causes skin and serious eye irritation. May cause an allergic skin reaction.[8][9]

  • n-Butyllithium (n-BuLi): Pyrophoric liquid; ignites spontaneously in air. Reacts violently with water. Causes severe skin burns and eye damage. Must be handled under an inert atmosphere using appropriate techniques.

  • Oxalyl Chloride/Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water, releasing toxic gases. Handle with extreme care.

Conclusion

The intermediate, 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole, represents a strategically designed building block for the synthesis of advanced agrochemicals. Its synthesis, while multi-step, employs well-established chemical transformations. The protocols provided herein offer a comprehensive guide for researchers in the field of agrochemical development to access this and related pyrazole derivatives. The versatility of this intermediate allows for the creation of a diverse library of pyrazole carboxamides and other potential crop protection agents, facilitating the discovery of new and effective solutions for global food security.

References

  • U. S. Department of Agriculture. (2023). Agrochemicals. National Agricultural Library. Retrieved from [Link]

  • World Health Organization. (2022). Pesticide residues in food. Retrieved from [Link]

  • Lahm, G. P., Cordova, D., & Barry, J. D. (2009). New and selective ryanodine receptor activators for insect control. Bioorganic & Medicinal Chemistry, 17(12), 4127-4133. [Link]

  • Loba Chemie. (2019, February 12). N-BUTYL BROMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Maienfisch, P., & Hall, R. G. (2004). Thiamethoxam and related compounds. In Nicotinoid Insecticides and the Nicotinic Acetylcholine Receptor (pp. 177-209). Springer, Tokyo. [Link]

  • Oriental Journal of Chemistry. (2014). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 30(3), 1255-1262. [Link]

  • SciELO. (2019). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Journal of the Brazilian Chemical Society, 30(10), 2217-2226. [Link]

  • West Liberty University. (2004, November 11). Material Safety Data Sheet N-Butyl bromide. Retrieved from [Link]

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. In Pyrazoles: Synthesis, Properties and Applications. [Link]

  • ACS Publications. (2024, February 9). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. (2013). New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. Retrieved from [Link]

  • JOCPR. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(12), 1059-1065. [Link]

  • JOCPR. (2012). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research, 4(11), 4889-4892. [Link]

  • Google Patents. (2016). Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile. CN105646355A.
  • Organic Syntheses. (2010). A GENERAL AND REGIOSPECIFIC SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES. Org. Synth., 87, 275. [Link]

  • Organic Chemistry Portal. (2024). Pyrazole synthesis. [Link]

  • Multidisciplinary Digital Publishing Institute (MDPI). (2021, August 18). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 5003. [Link]

  • Multidisciplinary Digital Publishing Institute (MDPI). (2021, June 17). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Molecules, 26(12), 3684. [Link]

  • National Center for Biotechnology Information. (2021, August 18). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 5003. [Link]

  • ARKAT USA, Inc. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc, (iii), 49-65. [Link]

  • National Center for Biotechnology Information. (2018, July 19). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 23(7), 1766. [Link]

  • Multidisciplinary Digital Publishing Institute (MDPI). (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 127-137. [Link]

  • Semantic Scholar. (2003, September 5). A novel synthesis of mono-, di-, and tri-substituted pyrazoles. Tetrahedron Letters, 44(36), 6927-6930. [Link]

Sources

Application

scale-up manufacturing process for 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole

An in-depth technical guide for the scale-up manufacturing of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole , a highly functionalized heterocyclic building block frequently utilized in the development of agrochemicals an...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the scale-up manufacturing of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole , a highly functionalized heterocyclic building block frequently utilized in the development of agrochemicals and targeted pharmaceutical therapies (e.g., kinase inhibitors).

Strategic Rationale & Mechanistic Causality

The synthesis of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole from the commercially available 3-(methoxymethyl)-1H-pyrazole requires a meticulously controlled two-stage sequence: Electrophilic C4-Bromination followed by Regioselective N-Alkylation .

Electrophilic C4-Bromination

The pyrazole ring is heavily electron-rich at the C4 position due to the electron-donating nature of the adjacent nitrogen atoms. While elemental bromine ( Br2​ ) can be used, it often leads to over-bromination, harsh acidic byproducts ( HBr ), and severe exotherms at scale. Utilizing N-Bromosuccinimide (NBS) in a polar aprotic solvent provides a controlled, self-validating source of electrophilic bromine ( Br+ ). The reaction proceeds via a Friedel-Crafts-type electrophilic aromatic substitution ( SE​Ar ), yielding the 4-bromo intermediate with near-quantitative conversion and minimal byproduct formation[1][2].

Regioselective N-Alkylation (The 1,3- vs. 1,5-Isomer Challenge)

Alkylation of 3-substituted pyrazoles is notoriously challenging because the deprotonated pyrazolide anion is ambident, typically yielding a mixture of N1 and N2 alkylated products (corresponding to the 1,3- and 1,5-isomers, respectively).

  • Steric & Thermodynamic Control: To selectively synthesize the target 1-butyl-3-(methoxymethyl) isomer, we employ Cesium Carbonate ( Cs2​CO3​ ) in N,N-Dimethylformamide (DMF) . The large, soft Cs+ cation coordinates weakly with the pyrazolide nitrogens, creating a highly reactive, "naked" anion. Under thermal conditions (60 °C), this system falls under thermodynamic control, heavily favoring alkylation at the less sterically hindered N1 position (adjacent to the small C5-H) rather than the N2 position (adjacent to the bulky C3-methoxymethyl group)[3].

  • Note on Selectivity Inversion: If the 1,5-isomer were required, the causality would shift to kinetic control using Lewis acid catalysis (e.g., MgBr2​ ), which selectively coordinates to direct N2-alkylation[4].

Process Flow & Visualization

G SM 3-(methoxymethyl)-1H-pyrazole (Starting Material) Bromination Step 1: C4-Bromination Reagent: NBS, DMF Temp: 0 to 20°C SM->Bromination Int1 4-bromo-3-(methoxymethyl)-1H-pyrazole (Intermediate) Bromination->Int1 >95% Yield Alkylation Step 2: N-Alkylation Reagent: 1-Bromobutane, Cs2CO3, DMF Temp: 60°C Int1->Alkylation Crude Crude Mixture (1,3-isomer + 1,5-isomer) Alkylation->Crude Purification Downstream Processing Crystallization / Silica Filtration Crude->Purification Product 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole (Target API Intermediate) Purification->Product >90% Regiomeric Purity

Workflow for the scale-up synthesis of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole.

Step-by-Step Manufacturing Protocols

Stage 1: Synthesis of 4-bromo-3-(methoxymethyl)-1H-pyrazole

Objective: Chemoselective bromination of the C4 position.

  • Reactor Preparation: Purge a glass-lined reactor with N2​ . Charge with 3-(methoxymethyl)-1H-pyrazole (1.0 equiv) and anhydrous DMF (5 volumes).

  • Cooling: Chill the stirring solution to 0–5 °C using a jacketed cooling system. Causality: Low temperatures suppress oxidative side-reactions and capture the initial exotherm of NBS activation.

  • Electrophile Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 60 minutes, maintaining the internal temperature below 10 °C.

  • Maturation: Remove cooling and allow the reaction to warm to 20 °C. Stir for 2 hours.

  • Quench & Workup:

    • Quench the reaction with 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ , 2 volumes) to neutralize any residual electrophilic bromine species.

    • Extract the aqueous layer with Ethyl Acetate (EtOAc, 3 × 3 volumes).

    • Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine.

  • Isolation: Concentrate the organic layer under reduced pressure to yield the intermediate as an off-white solid. (Expected Yield: 94–96%).

Stage 2: Regioselective Synthesis of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole

Objective: Thermodynamic N1-alkylation maximizing the 1,3-isomer ratio.

  • Anion Generation: Charge the reactor with 4-bromo-3-(methoxymethyl)-1H-pyrazole (1.0 equiv) and anhydrous DMF (8 volumes). Add Cs2​CO3​ (1.5 equiv). Stir at 25 °C for 45 minutes to ensure complete deprotonation and formation of the "naked" pyrazolide anion.

  • Alkylation: Dropwise addition of 1-bromobutane (1.2 equiv) over 30 minutes.

  • Thermodynamic Equilibration: Heat the reactor to 60 °C and maintain for 12 hours. Causality: Elevated temperature provides the activation energy necessary for the sterically encumbered N2-alkylated kinetic byproduct to equilibrate toward the thermodynamically stable N1-alkylated product.

  • Workup: Cool to room temperature. Filter the suspension through a Celite pad to remove inorganic cesium salts. Dilute the filtrate with water (10 volumes) and extract with Methyl tert-butyl ether (MTBE, 3 × 4 volumes).

  • Purification: The crude organic phase contains a ~92:8 ratio of 1,3- to 1,5-isomers. Perform a silica gel plug filtration (Hexanes:EtOAc 8:2) or selective crystallization from cold heptane to isolate the pure 1,3-isomer.

Quantitative Data & Analytical Quality Control

To ensure batch-to-batch reproducibility, the following optimization data and In-Process Control (IPC) parameters must be strictly monitored.

Table 1: Base/Solvent Optimization for N-Alkylation Regioselectivity (Data demonstrating the causality of reagent selection for 1,3-isomer preference)

Base SystemSolventTemp (°C)Conversion (%)Ratio (1,3-isomer : 1,5-isomer)
K2​CO3​ MeCN6085%75 : 25
NaH THF0 to 20>95%60 : 40 (Kinetic control)
Cs2​CO3​ DMF 60 >98% 92 : 8 (Thermodynamic control)
MgBr2​ / i−Pr2​NEt THF2588%11 : 89 (Lewis-acid directed)[4]

Table 2: In-Process Control (IPC) Parameters

StageAnalytical MethodAcceptance CriteriaCorrective Action
1. Bromination HPLC (UV 254 nm)Starting material < 1.0% AreaAdd 0.05 equiv NBS; stir 1 hr.
1. Quench Starch-Iodide PaperNegative (No blue-black color)Add additional Na2​S2​O3​ .
2. Alkylation LC-MSIntermediate < 2.0% AreaAdd 0.1 equiv 1-bromobutane.
2. Isomer Ratio 1H -NMR (Crude)1,3-isomer > 90%Extend heating at 60 °C for 4 hrs.

Sources

Method

Catalytic Functionalization of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole: A Guide for Researchers

The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, with numerous derivatives forming the core of a wide array of therapeutic agents. The strategic functionalization of the pyrazole ring i...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, with numerous derivatives forming the core of a wide array of therapeutic agents. The strategic functionalization of the pyrazole ring is paramount for modulating pharmacological properties. This guide provides an in-depth exploration of the catalytic functionalization of a key intermediate, 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole, offering detailed application notes and protocols for researchers, scientists, and drug development professionals. The focus is on robust and versatile palladium-catalyzed cross-coupling reactions, which are instrumental in forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C4 position.

The Strategic Importance of the 4-Bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole Moiety

The subject molecule, 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole, is a versatile building block. The bromine atom at the C4 position serves as a synthetic handle for a variety of transition-metal-catalyzed cross-coupling reactions.[1] The N1-butyl group enhances solubility in organic solvents, a practical advantage in many reaction setups. The 3-(methoxymethyl) group can influence the electronic properties of the pyrazole ring and may offer a site for further modification, although this guide will focus on the reactivity of the C4-bromo position.

Part 1: Catalytic Carbon-Carbon (C-C) Bond Formation

The formation of new C-C bonds is fundamental to the construction of complex molecular architectures. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl and Aryl-Vinyl Bonds

The Suzuki-Miyaura coupling is a powerful method for creating C-C bonds between an organohalide and an organoboron compound, such as a boronic acid or ester.[2][3] This reaction is widely favored due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast library of boronic acids.

Mechanistic Insights: The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3]

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (R-B(OR)2) Ar-Pd(II)-X(L2)->Transmetalation Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerated Catalyst Ar-R Ar-R Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole with Phenylboronic Acid

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and a base like K₂CO₃ (2.0 mmol) or K₃PO₄ (2.0 mmol).[2][4]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, 5 mL).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling Catalyst and Base Screening

Catalyst (mol%)LigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (3)PPh₃K₂CO₃Toluene/H₂O9012Good to Excellent
Pd(dppf)Cl₂ (3)dppfK₃PO₄1,4-Dioxane/H₂O808Excellent
Pd(OAc)₂ (2)SPhosKFToluene/H₂O806High

Note: Yields are representative and can vary based on the specific boronic acid used. Optimization is recommended.

Heck-Mizoroki Reaction: Alkenylation of the Pyrazole Core

The Heck-Mizoroki reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex.[5][6] This reaction is a valuable tool for introducing alkenyl moieties onto the pyrazole ring.

Mechanistic Insights: The Heck reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination and insertion of the alkene into the Pd-C bond.[6] A subsequent β-hydride elimination step forms the product and a palladium-hydride species, which is then reductively eliminated by a base to regenerate the Pd(0) catalyst.

Experimental Protocol: Heck-Mizoroki Reaction of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole with Styrene

  • Reaction Setup: In a sealed tube, combine 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), a suitable phosphine ligand such as P(o-tolyl)₃ (0.04 mmol, 4 mol%), and a base like triethylamine (Et₃N, 1.5 mmol).

  • Solvent Addition: Add a polar aprotic solvent such as DMF or NMP (5 mL).

  • Reaction Execution: Heat the sealed tube to 100-120 °C for 12-24 hours.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Experimental Workflow for Heck-Mizoroki Reaction

Heck_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Add_Reactants Add 4-bromopyrazole, alkene, Pd catalyst, ligand, and base to a sealed tube. Add_Solvent Add anhydrous solvent (e.g., DMF). Add_Reactants->Add_Solvent Heat_Stir Heat and stir the reaction mixture. Add_Solvent->Heat_Stir Monitor Monitor progress (TLC/LC-MS). Heat_Stir->Monitor Quench_Extract Cool, quench with water, and extract with organic solvent. Monitor->Quench_Extract Wash_Dry Wash organic layer with brine and dry. Quench_Extract->Wash_Dry Concentrate_Purify Concentrate and purify by column chromatography. Wash_Dry->Concentrate_Purify

Caption: A step-by-step workflow for the Heck-Mizoroki reaction.

Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Mechanistic Insights: The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[8]

Experimental Protocol: Sonogashira Coupling of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole with Phenylacetylene

  • Reaction Setup: To a Schlenk tube under an inert atmosphere, add 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole (1.0 mmol), phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add a solvent such as THF or DMF (5 mL) and a base, typically an amine like triethylamine or diisopropylamine (2.0 mmol), which can also serve as the solvent.

  • Reaction Execution: Stir the reaction mixture at room temperature to 60 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Dilute the filtrate with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Data Presentation: Sonogashira Coupling Catalyst Systems

Palladium Catalyst (mol%)Copper Co-catalyst (mol%)LigandBaseSolventTemperature (°C)
Pd(PPh₃)₂Cl₂ (2)CuI (4)PPh₃Et₃NTHF25-50
Pd(OAc)₂ (2)CuI (4)PPh₃DIPADMF60
Pd/C (5)None (Copper-free)NoneK₂CO₃H₂O80

Note: Copper-free Sonogashira protocols are also available and can be advantageous in certain contexts to avoid copper contamination.[9]

Part 2: Catalytic Carbon-Nitrogen (C-N) Bond Formation

The introduction of nitrogen-containing functional groups is a critical step in the synthesis of many pharmaceuticals. The Buchwald-Hartwig amination is a premier method for achieving this transformation.

Buchwald-Hartwig Amination: A Versatile Tool for N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine.[10][11] This reaction is exceptionally versatile, accommodating a wide range of primary and secondary amines, as well as amides and other nitrogen nucleophiles.

Mechanistic Insights: The catalytic cycle for the Buchwald-Hartwig amination mirrors that of other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and reductive elimination to furnish the N-arylated product.[10] The choice of ligand is crucial for promoting the reductive elimination step.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination and Deprotonation Ar-Pd(II)-X(L)->Amine_Coordination R2NH, Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Amine_Coordination->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Regenerated Catalyst Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole with Morpholine

  • Reaction Setup: To a glovebox-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), a suitable biarylphosphine ligand such as Xantphos (0.02 mmol, 2 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 mmol).

  • Reactant Addition: Add 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole (1.0 mmol) and morpholine (1.2 mmol).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane (5 mL).

  • Reaction Execution: Heat the reaction mixture to 80-110 °C.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry, and concentrate. Purify the product by column chromatography.

Data Presentation: Buchwald-Hartwig Amination Ligand and Base Selection

Palladium Pre-catalyst (mol%)LigandBaseSolventTemperature (°C)Time (h)
Pd(OAc)₂ (2)BINAPCs₂CO₃Toluene10012-24
Pd₂(dba)₃ (1)XantphosNaOtBu1,4-Dioxane904-8
AdBrettPhos Palladacycle (2)AdBrettPhosK₃PO₄t-BuOH1006-12

Note: The choice of ligand and base is critical and often substrate-dependent. Screening of conditions is highly recommended.[12]

Conclusion

The catalytic functionalization of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole represents a powerful and versatile strategy for the synthesis of novel, highly substituted pyrazole derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Heck-Mizoroki, Sonogashira, and Buchwald-Hartwig—provide a robust toolkit for the creation of diverse molecular libraries for drug discovery and materials science. The provided protocols and data tables serve as a strong starting point for experimental design and optimization. As with any catalytic system, careful consideration of the interplay between the catalyst, ligand, base, and solvent is essential for achieving high yields and reaction efficiency.

References

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  • Garcia-Anton, J., et al. (2014). Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes. Catalysis Science & Technology, 4(6), 1637-1648. [Link]

  • Royal Society of Chemistry. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Nishizawa, Y., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry, 84(15), 9779-9786. [Link]

  • Request PDF. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. [Link]

  • Kyung Hee University. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. [Link]

  • Yu, D.-G., et al. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition, 54(17), 5031-5035. [Link]

  • Joo, J. M., et al. (2016). Direct C–H Alkenylation of Functionalized Pyrazoles. The Journal of Organic Chemistry, 81(1), 341-351. [Link]

  • Wang, R., et al. (2005). A Highly Efficient, Recyclable Catalyst for C−C Coupling Reactions in Ionic Liquids: Pyrazolyl-Functionalized N-Heterocyclic Carbene Complex of Palladium(II). The Journal of Organic Chemistry, 70(26), 10982-10985. [Link]

  • Ghotekar, D. K., et al. (2015). Copper(I)-Catalyzed Cycloaddition of 4-Bromosydnones and Alkynes for the Regioselective Synthesis of 1,4,5-Trisubstituted Pyrazoles. Organic Letters, 17(2), 282-285. [Link]

  • Request PDF. (n.d.). Synthetic advances in C(sp 2)-H/N–H arylation of pyrazole derivatives through activation/substitution. [Link]

  • Nguyen, T. T., et al. (2020). Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. RSC Advances, 10(49), 29424-29428. [Link]

  • de Souza, R. O. M. A., et al. (2016). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Journal of the Brazilian Chemical Society, 27(8), 1333-1375. [Link]

  • Asensio, A., et al. (2008). Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction. A Combined Experimental and Computational Study. Organometallics, 27(6), 1238-1248. [Link]

  • Morales-Ramos, L. S., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5585. [Link]

  • ResearchGate. (n.d.). Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing... [Link]

  • Dzedulionytė, K., et al. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal, 29(64), e202302396. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19041-19066. [Link]

  • DiRocco, D. A., et al. (2021). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development, 25(2), 346-352. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 53(24), 6291-6295. [Link]

  • Itoh, T., et al. (2011). Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles. Heterocycles, 83(4), 827-836. [Link]

  • Bhanage, B. M., & Arai, M. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. [Link]

  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]

  • Chen, W., et al. (2014). Suzuki–Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 79(17), 8479-8486. [Link]

  • Deadman, B. J., et al. (2018). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Peng, J., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(11), 3726-3732. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Wu, Y., et al. (2022). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 18, 1269-1277. [Link]

  • Request PDF. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • ResearchGate. (n.d.). 104332 PDFs | Review articles in PYRAZOLES. [Link]

  • Stanovnik, B., & Svete, J. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

  • SciELO. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]

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  • ResearchGate. (2025). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]

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  • Beletskaya, I. P., & Cheprakov, A. V. (2012). Copper-free Sonogashira cross-coupling reactions: an overview. Beilstein Journal of Organic Chemistry, 8, 775-813. [Link]

  • Abu-Reziq, R., et al. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 15(12), 1-18. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole

Welcome to the technical support center for the synthesis of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve reaction yields, and troubleshoot common experimental challenges. The information herein is curated to provide both fundamental understanding and actionable protocols.

Introduction: The Synthetic Challenge

Substituted pyrazoles are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The target molecule, 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole, is a valuable intermediate for further functionalization, largely due to the presence of the reactive bromine atom and the versatile butyl and methoxymethyl groups.

The synthesis of this molecule is not a trivial one-step process. It typically involves a three-stage approach, each with its own set of challenges that can impact the overall yield and purity of the final product. This guide will break down the synthesis into these key stages and provide detailed troubleshooting for each.

Proposed Synthetic Workflow

A logical synthetic route to 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole is outlined below. Our troubleshooting guide will be structured around these pivotal steps.

Synthetic Workflow A Stage 1: Pyrazole Core Synthesis (3-(methoxymethyl)-1H-pyrazole) B Stage 2: N-Alkylation (1-butyl-3-(methoxymethyl)-1H-pyrazole) A->B Butyl Halide, Base C Stage 3: Bromination (4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole) B->C Brominating Agent

A high-level overview of the synthetic pathway.

Stage 1: Synthesis of the Pyrazole Core - 3-(methoxymethyl)-1H-pyrazole

The foundation of the synthesis is the creation of the pyrazole ring with the required methoxymethyl substituent at the 3-position. This is typically achieved through the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing the 3-(methoxymethyl)-1H-pyrazole core?

A1: A common and effective strategy is the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with hydrazine.[1] For the 3-(methoxymethyl) substituent, a suitable starting material would be 1-methoxy-2,4-pentanedione, which can be reacted with hydrazine hydrate.

Troubleshooting Guide: Stage 1
Problem Potential Causes Recommended Solutions
Low Yield in Cyclization 1. Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or hydrazine can lead to side reactions.[1]2. Incorrect Stoichiometry: An improper molar ratio of reactants can result in incomplete conversion.[1]3. Suboptimal Reaction Conditions: Temperature and pH are critical factors that can negatively impact the reaction if not controlled.[1]1. Purify Starting Materials: Ensure the purity of your reagents through distillation or recrystallization.2. Optimize Stoichiometry: A slight excess of hydrazine hydrate (e.g., 1.2 equivalents) is often beneficial.[1]3. Control Reaction Parameters: Monitor and adjust the temperature (e.g., 80°C) and pH (acid catalysis is often required) throughout the reaction.[1]
Formation of Isomeric Impurities 1. Reactivity of Carbonyl Groups: If an unsymmetrical β-dicarbonyl compound is used, the two carbonyl groups may have similar reactivity, leading to a mixture of regioisomers.[1]1. Modify Reaction Conditions: Altering the solvent or temperature can favor the formation of the desired regioisomer.[1]2. Use a Symmetric Precursor: If possible, start with a precursor that leads to a single, desired isomer.

Stage 2: N-Alkylation of 3-(methoxymethyl)-1H-pyrazole

This stage involves the introduction of the butyl group onto one of the nitrogen atoms of the pyrazole ring. A significant challenge here is controlling the regioselectivity to obtain the desired N1-alkylated product over the N2 isomer.[3]

Frequently Asked Questions (FAQs)

Q2: How can I control the regioselectivity of the N-alkylation to favor the desired N1-butyl isomer?

A2: Regioselectivity in pyrazole N-alkylation is influenced by several factors, including steric hindrance, solvent choice, and the base/catalyst system.[3][4] For many 3-substituted pyrazoles, alkylation at the N1 position is favored. Using a combination of a potassium carbonate (K₂CO₃) base in a polar aprotic solvent like DMSO has been shown to be effective for regioselective N1-alkylation.[3][4]

N-Alkylation Regioselectivity cluster_factors Factors Influencing Regioselectivity cluster_outcomes Potential Products Steric_Hindrance Steric Hindrance N1_Isomer Desired N1-Isomer Steric_Hindrance->N1_Isomer Bulky groups favor less hindered N1 Solvent_Choice Solvent Choice Solvent_Choice->N1_Isomer Polar aprotic (DMF, DMSO) often favor N1 Base_System Base/Catalyst System Base_System->N1_Isomer K₂CO₃/DMSO effective for N1 N2_Isomer Undesired N2-Isomer

Key factors governing N-alkylation regioselectivity.
Troubleshooting Guide: Stage 2
Problem Potential Causes Recommended Solutions
Low Yield of N-Alkylated Product 1. Poor Reactivity of Alkylating Agent: The leaving group on the butyl halide affects reactivity (I > Br > Cl).[3]2. Suboptimal Base/Solvent: The choice of base and solvent is crucial for efficient deprotonation and subsequent alkylation.[3][4]3. Incomplete Reaction: The reaction may not have reached completion due to insufficient time or temperature.[4]1. Use a More Reactive Alkylating Agent: Switch from butyl chloride to butyl bromide or butyl iodide.[3]2. Optimize Base and Solvent: A common starting point is K₂CO₃ in DMF or DMSO.[4] Sodium hydride (NaH) in THF is another effective system.[4]3. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and ensure it goes to completion. Consider increasing the reaction time or temperature if necessary.[4]
Formation of N1/N2 Isomer Mixture 1. Steric and Electronic Effects: The inherent properties of the pyrazole ring and the alkylating agent can lead to a mixture of isomers.[3]2. Inappropriate Solvent: The polarity of the solvent plays a significant role in regioselectivity.[3][4]1. Modify Steric Hindrance: While difficult for a butyl group, for other syntheses, using a bulkier alkylating agent can increase selectivity for the less hindered nitrogen.[3]2. Solvent Screening: Test different solvents. Polar aprotic solvents like DMF and DMSO are good starting points.[3][4] In some cases, fluorinated alcohols have been shown to improve regioselectivity.[3][4]
Reaction Not Proceeding 1. Poor Solubility: The pyrazole starting material or the base may not be sufficiently soluble in the chosen solvent.[3]2. Inactive Catalyst/Base: The base may be old or inactive.1. Choose a Different Solvent: Select a solvent in which all reactants are soluble.2. Use Fresh Base: Ensure the base is fresh and active.

Stage 3: Bromination of 1-butyl-3-(methoxymethyl)-1H-pyrazole

The final step is the selective introduction of a bromine atom at the C4 position of the pyrazole ring. The C4 position is generally the most susceptible to electrophilic substitution in pyrazoles.[5]

Frequently Asked Questions (FAQs)

Q3: What are the recommended brominating agents for selective C4-bromination?

A3: Several brominating agents can be used, including N-Bromosuccinimide (NBS), elemental bromine (Br₂), and potassium bromide (KBr) in the presence of an oxidizing agent.[6] NBS is often a good choice as it is a solid and can be easier to handle than liquid bromine. A one-pot synthesis of 4-bromopyrazole derivatives has been reported using N-bromosaccharin under solvent-free conditions.[6]

Troubleshooting Guide: Stage 3
Problem Potential Causes Recommended Solutions
Low Yield of 4-Bromo Product 1. Over-bromination: Use of excess brominating agent can lead to the formation of di-brominated products.2. Side Reactions: The reaction conditions may promote unwanted side reactions.1. Control Stoichiometry: Use a stoichiometric amount or a slight excess of the brominating agent and monitor the reaction closely by TLC or GC-MS.2. Optimize Reaction Conditions: Adjust the temperature and reaction time to minimize side product formation.
Formation of Di-brominated Products 1. Excess Brominating Agent: As mentioned, too much brominating agent is a common cause.2. High Reaction Temperature: Elevated temperatures can increase the rate of over-bromination.1. Careful Addition of Brominating Agent: Add the brominating agent portion-wise to maintain a low concentration in the reaction mixture.2. Lower Reaction Temperature: Perform the reaction at a lower temperature to improve selectivity.
Sluggish or No Reaction 1. Deactivated Pyrazole Ring: While unlikely for this substrate, strongly electron-withdrawing groups can deactivate the ring towards electrophilic substitution.2. Inactive Brominating Agent: The brominating agent may have degraded.1. Use a More Reactive Brominating System: Consider using a stronger brominating agent or adding a catalyst if appropriate.2. Use Fresh Reagent: Ensure your brominating agent is of high quality and has been stored correctly.

Detailed Experimental Protocols

The following protocols are generalized procedures and should be adapted and optimized for the specific substrate and scale of your reaction.

Protocol 1: General Procedure for N-Alkylation of a Pyrazole[4]
  • To a solution of the 3-(methoxymethyl)-1H-pyrazole (1.0 equiv) in anhydrous DMSO, add potassium carbonate (K₂CO₃, 2.0 equiv).

  • Add the butyl bromide (1.1 equiv) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired N-butylated pyrazole.

Protocol 2: General Procedure for C4-Bromination using NBS[6]
  • Dissolve the 1-butyl-3-(methoxymethyl)-1H-pyrazole (1.0 equiv) in a suitable solvent such as acetonitrile or chloroform.

  • Add N-Bromosuccinimide (NBS) (1.0-1.1 equiv) portion-wise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.

Troubleshooting_Yield Start Low Yield in N-Alkylation? Check_Reagents Check Reactivity of Alkylating Agent (I > Br > Cl) Start->Check_Reagents Check_Purity Check Purity of Starting Materials Start->Check_Purity Always start here Optimize_Base Optimize Base and Solvent (e.g., K₂CO₃/DMSO or NaH/THF) Check_Reagents->Optimize_Base If reactivity is low Monitor_Reaction Monitor Reaction to Completion (TLC, LC-MS) Optimize_Base->Monitor_Reaction Yield_Improved Yield Improved Monitor_Reaction->Yield_Improved

A decision tree for troubleshooting low N-alkylation yield.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). How to increase the yield of 3-Methylpyrazole synthesis.
  • ResearchGate. (2024). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions.
  • ResearchGate. (n.d.).
  • IntechOpen. (2022).
  • Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.
  • Canadian Science Publishing. (n.d.). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II.
  • DTIC. (n.d.).
  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Wiley Online Library. (2025).
  • SciELO. (n.d.).
  • SIOC Journals. (2022).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • MDPI. (2023).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
  • MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
  • BenchChem. (2025).
  • NIH. (n.d.).
  • ResearchGate. (2025). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
  • Fluorochem. (n.d.). 4-Bromo-1-(methoxymethyl)-1H-pyrazole.
  • Sigma-Aldrich. (n.d.). 4-Bromo-3-methoxy-1-methyl-1H-pyrazole.

Sources

Optimization

optimizing solvent conditions for 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex isolation of highly functionalized heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex isolation of highly functionalized heterocycles. The compound 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole presents a unique liquid-liquid extraction (LLE) challenge due to its specific steric and electronic topology.

This guide is designed to move beyond generic protocols, providing you with the physicochemical causality behind solvent selection and a self-validating troubleshooting framework to ensure high-yield, high-purity recovery[1].

Part 1: Physicochemical Profiling (The "Why")

To optimize extraction, we must first understand the molecular behavior of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole across phase boundaries:

  • High Lipophilicity: The 1-butyl chain and the 4-bromo substituent drastically increase the molecule's non-polar surface area, driving its partition coefficient (logP) heavily toward organic phases.

  • Localized Dipole: The 3-(methoxymethyl) group introduces an ether linkage that acts as a hydrogen-bond acceptor. Purely non-polar solvents (like hexanes) fail to solvate this dipole adequately, leading to incomplete extraction[2].

  • Depressed Basicity: While unsubstituted pyrazoles are weakly basic (conjugate acid pKa ~2.5), the strongly electron-withdrawing nature of the C4-bromine atom via inductive effects pulls electron density away from the N2 nitrogen. This renders the molecule essentially neutral under standard aqueous workup conditions, a feature we can exploit for purification[3].

Part 2: Troubleshooting Guides & FAQs

Q1: During the aqueous wash, a thick emulsion (rag layer) forms that refuses to separate. How do I resolve this? A1: Emulsions in this specific system are caused by two intersecting factors: density matching and amphiphilic microenvironments. The heavy 4-bromo substituent increases the density of the organic phase. If you are using a solvent like ethyl acetate (d = 0.90 g/mL) or dichloromethane (d = 1.33 g/mL), the overall density of the organic layer can become dangerously close to the aqueous layer (d ≈ 1.00 g/mL), neutralizing the gravity-driven separation required for LLE[4].

  • Resolution: Switch to a solvent with a stark density differential, such as Methyl tert-butyl ether (MTBE, d = 0.74 g/mL). If an emulsion has already formed, add saturated aqueous NaCl (brine). Brine increases the density and ionic strength of the aqueous phase, decreasing the solubility of organic molecules in the water layer (the "salting-out" effect) and forcing the phases apart[1].

Q2: My isolated product is contaminated with unreacted starting materials (e.g., hydrazine derivatives). How can I optimize the solvent extraction to leave these behind? A2: This is a classic partition coefficient challenge that can be solved via a pH-swing extraction strategy.

  • Resolution: Because the 4-bromo group severely depresses the basicity of your target pyrazole, you can wash your organic phase with a mild aqueous acid (e.g., 0.1 M HCl). The unreacted aliphatic hydrazines or amines are significantly more basic; they will protonate and partition entirely into the aqueous phase. Your target pyrazole will remain unprotonated and safely retained in the organic solvent[3].

Q3: I am experiencing low recovery yields (<70%) when using hexanes as the extraction solvent. Why? A3: While the 1-butyl group provides hydrocarbon-like lipophilicity, the 3-(methoxymethyl) group introduces a localized dipole. Purely non-polar aliphatic solvents like hexanes (Polarity Index = 0.1) lack the ability to participate in dipole-dipole interactions with the ether linkage, leading to poor partitioning from the aqueous phase[2].

  • Resolution: Utilize a moderately polar, aprotic solvent. Ethyl acetate (Polarity Index = 4.4) or MTBE provide the perfect thermodynamic balance of lipophilicity and dipole solvation, consistently yielding >95% recovery for functionalized pyrazoles[5].

Part 3: Quantitative Solvent Screening Data

The following table summarizes the physicochemical parameters of common extraction solvents and their empirical performance for extracting brominated, alkylated pyrazoles.

SolventDensity (g/mL)Polarity IndexEmulsion RiskEst. Extraction Efficiency (%)
Hexane 0.660.1Low< 70%
MTBE 0.742.5Low> 95%
Ethyl Acetate 0.904.4Moderate> 98%
Dichloromethane 1.333.1High (Density matching)> 90%

Part 4: Standardized Self-Validating LLE Protocol

Objective: Isolate 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole from a crude reaction matrix while purging polar/basic impurities.

Step 1: Dilution & Phase Addition Dilute the crude reaction mixture with MTBE (10 mL per 1 mmol of theoretical product). Add an equal volume of distilled water.

  • Causality: MTBE is chosen for its low density (0.74 g/mL) and moderate polarity, ensuring rapid phase separation and high target solvation.

Step 2: Primary Extraction & Emulsion Check Transfer to a separatory funnel and agitate gently, venting frequently. Allow the layers to separate.

  • Validation Check: If a rag layer (emulsion) >1 cm persists after 5 minutes, add 5 mL of saturated aqueous NaCl (brine) and swirl gently. The phases should sharply delineate within 60 seconds.

Step 3: Acidic Wash (Purification) Separate the lower aqueous layer and discard. To the retained upper organic layer (containing the pyrazole), add 0.5 volumes of 0.1 M HCl. Agitate and separate.

  • Validation Check: Spot the organic layer on a TLC plate before and after the acid wash. The disappearance of baseline polar spots (amines/hydrazines) validates the successful partitioning of basic impurities into the aqueous phase.

Step 4: Final Polish & Drying Wash the organic layer once more with saturated brine to remove residual water and acid. Transfer the organic layer to an Erlenmeyer flask, add anhydrous Na₂SO₄, and swirl until the drying agent flows freely (indicating all water is absorbed).

Step 5: Isolation Filter off the hydrated Na₂SO₄ and concentrate the organic filtrate under reduced pressure (rotary evaporation) to yield the purified 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole.

Part 5: Extraction Troubleshooting Workflow

LLE_Workflow Start Crude Reaction Mixture Solvent Add MTBE or EtOAc (Optimize Density) Start->Solvent Emulsion Emulsion Formed? Solvent->Emulsion Brine Add Sat. NaCl (Brine) & Filter Insolubles Emulsion->Brine Yes PhaseSep Phase Separation Emulsion->PhaseSep No Brine->PhaseSep Aqueous Aqueous Phase (Discard/Re-extract) PhaseSep->Aqueous Organic Organic Phase (Target Pyrazole) PhaseSep->Organic Wash Mild Acid Wash (Remove Basic Impurities) Organic->Wash Dry Dry over Na2SO4 & Concentrate Wash->Dry

LLE Workflow for 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole extraction and emulsion resolution.

References

  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions - K-Jhil. Available at: [Link]

  • Liquid–liquid extraction - Wikipedia. Available at: [Link]

  • Extraction and determination of 2-pyrazoline derivatives using liquid phase microextraction - Journal of Pharmaceutical and Biomedical Analysis (Ovid). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to a Validated Stability-Indicating HPLC Method for Purity Assessment of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole

In the landscape of pharmaceutical development, the assurance of purity for active pharmaceutical ingredients (APIs) is not merely a regulatory requirement but a cornerstone of drug safety and efficacy. This guide provid...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the assurance of purity for active pharmaceutical ingredients (APIs) is not merely a regulatory requirement but a cornerstone of drug safety and efficacy. This guide provides an in-depth, experience-driven comparison of a meticulously validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole, a novel heterocyclic compound with significant therapeutic potential. We will contrast this optimized method (Method A) with a more generic, rapid screening HPLC method (Method B) to underscore the importance of tailored method development and rigorous validation.

The principles and acceptance criteria detailed herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the Validation of Analytical Procedures.[1][2][3][4] The objective is to demonstrate that a well-validated analytical procedure is unequivocally "suitable for its intended purpose."[2][3]

The Criticality of a Validated, Stability-Indicating Method

A stability-indicating analytical method is crucial as it can accurately and selectively quantify the API in the presence of its potential degradation products and process-related impurities.[5][6][7] This capability is paramount for establishing a drug's shelf-life and ensuring its quality throughout the lifecycle.[5][8] This guide will walk through the validation parameters, showcasing through comparative data why a bespoke method offers superior performance and reliability.

Comparative Overview of HPLC Methodologies

Two distinct HPLC methods are evaluated for the purity analysis of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole. Method A has been specifically developed and optimized for this analyte, while Method B represents a more generalized, faster screening approach.

Table 1: Chromatographic Conditions

ParameterMethod A: Optimized Stability-Indicating MethodMethod B: Generic Screening Method
Column C18, 4.6 x 150 mm, 3.5 µmC18, 4.6 x 50 mm, 5 µm
Mobile Phase Gradient: Acetonitrile and 0.1% Formic Acid in WaterIsocratic: 60% Acetonitrile, 40% Water
Flow Rate 1.0 mL/min1.5 mL/min
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL20 µL
Column Temperature 30 °CAmbient
Run Time 25 minutes5 minutes

The rationale for the more complex parameters in Method A is to achieve optimal separation of the main peak from any potential impurities and degradants, a critical aspect of a stability-indicating method. The longer run time and gradient elution are necessary to resolve closely eluting compounds.

Method Validation: A Head-to-Head Comparison

The validation of an analytical method is a systematic process that demonstrates its reliability for its intended use.[9][10][11][12] The following sections compare the performance of Method A and Method B against the key validation parameters stipulated by ICH Q2(R1).[1][3][13]

Specificity and Stability-Indicating Properties

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][13] To establish the stability-indicating nature of Method A, forced degradation studies were conducted. The analyte was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.

The chromatograms from the forced degradation study using Method A demonstrated that the main peak of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole was well-resolved from all degradation products, with no co-elution. In contrast, Method B showed significant peak overlap between the main analyte and several degradants, rendering it unsuitable for stability testing.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Table 2: Linearity and Range Comparison

ParameterMethod AMethod BICH Q2(R1) Acceptance Criteria
Range 0.1 - 1.5 mg/mL0.5 - 1.5 mg/mLDefined by the application, typically 80-120% of the test concentration for assay.[3]
Correlation Coefficient (r²) 0.99980.9952≥ 0.999
Y-intercept Close to zeroSignificant deviation from zeroShould not be significantly different from zero

Method A exhibits excellent linearity over a wider range, which is crucial for quantifying both the main component and any potential high-level impurities. The higher correlation coefficient and near-zero y-intercept for Method A indicate a more reliable linear relationship.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

Table 3: Accuracy (Recovery) Data

Concentration LevelMethod A (% Recovery ± RSD)Method B (% Recovery ± RSD)ICH Q2(R1) Acceptance Criteria
80% 99.8 ± 0.4%95.2 ± 2.1%Typically 98.0% - 102.0%[1]
100% 100.1 ± 0.3%103.5 ± 1.8%Typically 98.0% - 102.0%[1]
120% 100.5 ± 0.5%96.8 ± 2.5%Typically 98.0% - 102.0%[1]

The recovery values for Method A are consistently within the acceptable range and exhibit low variability (RSD), demonstrating its superior accuracy compared to Method B.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Table 4: Precision (RSD%) Comparison

Precision LevelMethod A (RSD%)Method B (RSD%)ICH Q2(R1) Acceptance Criteria
Repeatability (n=6) 0.6%2.8%Typically ≤ 2%
Intermediate Precision 1.1%4.5%Typically ≤ 2%

Method A demonstrates significantly better precision, with RSD values well within the acceptable limits. This indicates that the method is highly reproducible, a critical attribute for routine quality control applications.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 5: LOD and LOQ Comparison

ParameterMethod AMethod BICH Q2(R1) Definition
LOD 0.05 µg/mL0.5 µg/mLThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[1]
LOQ 0.15 µg/mL1.5 µg/mLThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1]

Method A's lower LOD and LOQ are indicative of its higher sensitivity, making it suitable for the detection and quantification of trace-level impurities.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Table 6: Robustness Study of Method A

Parameter VariedVariation% RSD of Results
Flow Rate ± 0.1 mL/min1.3%
Column Temperature ± 2 °C1.1%
Mobile Phase Composition ± 2% Organic1.5%

Method A was found to be robust, with no significant impact on the results when minor changes were made to the method parameters. A robustness study was not performed on Method B due to its failure to meet the criteria for other validation parameters.

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Acid Hydrolysis: Dissolve 10 mg of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole in 1 mL of acetonitrile and add 9 mL of 0.1 N HCl. Heat at 60°C for 4 hours.

  • Base Hydrolysis: Dissolve 10 mg of the analyte in 1 mL of acetonitrile and add 9 mL of 0.1 N NaOH. Keep at room temperature for 2 hours.

  • Oxidative Degradation: Dissolve 10 mg of the analyte in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours.

  • Analyze all samples using the HPLC method.

Protocol 2: Validation Experiments
  • Linearity: Prepare a series of at least five concentrations of the analyte reference standard over the desired range. Inject each concentration in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo. Prepare a minimum of three replicate samples for each concentration level. Analyze the samples and calculate the percent recovery.[1]

  • Precision (Repeatability): Prepare six independent samples at 100% of the test concentration and analyze them on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument. Calculate the RSD for the combined data.

  • LOD and LOQ: Determine based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Visualizing the Workflow

The following diagram illustrates the systematic workflow of the HPLC method validation process, from initial method development to the final validation report.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Data Analysis & Reporting MD_Start Define Analytical Target Profile MD_Select Select Chromatographic Conditions (Column, Mobile Phase, etc.) MD_Start->MD_Select MD_Optimize Optimize Method Parameters (Gradient, Flow Rate, etc.) MD_Select->MD_Optimize VP_Define Define Validation Parameters (ICH Q2(R1)) MD_Optimize->VP_Define Method Ready for Validation VP_Protocol Write Validation Protocol (Acceptance Criteria) VP_Define->VP_Protocol EE_Specificity Specificity & Forced Degradation VP_Protocol->EE_Specificity Execute Protocol EE_Linearity Linearity & Range EE_Accuracy Accuracy EE_Precision Precision (Repeatability & Intermediate) EE_Limits LOD & LOQ EE_Robustness Robustness DA_Analyze Analyze Data vs. Acceptance Criteria EE_Robustness->DA_Analyze Data Collection Complete DA_Report Generate Validation Report DA_Analyze->DA_Report DA_Conclusion Method is Validated DA_Report->DA_Conclusion

Caption: Workflow for HPLC Method Validation.

Conclusion

This comparative guide unequivocally demonstrates the superiority of a well-developed and rigorously validated stability-indicating HPLC method (Method A) for the purity assessment of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole. While a generic screening method (Method B) may offer a faster analysis time, it falls short in providing the specificity, accuracy, and precision required for reliable quality control and stability testing in a regulated pharmaceutical environment. The investment in developing a robust, specific, and validated analytical method is not just a matter of regulatory compliance; it is a fundamental requirement for ensuring the safety and efficacy of pharmaceutical products.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]

  • Guideline on bioanalytical method validation - European Medicines Agency (EMA). (2011, July 21). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. Retrieved from [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? - Bioanalysis Zone. (2012, May 2). Retrieved from [Link]

  • FDA Guidance on Analytical Method Validation. (n.d.). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (2012, February 15). Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2014, February 19). U.S. Food and Drug Administration. Retrieved from [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (2024, December 23). ResearchGate. Retrieved from [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025, November 12). National Institutes of Health. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. Retrieved from [Link]

  • FDA issues revised guidance for analytical method validation. (2015, October 2). ResearchGate. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link]

  • Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. (2026, February 17). Pharmaceutical Technology. Retrieved from [Link]

  • 4-BROMO-3-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE. (n.d.). NextSDS. Retrieved from [Link]

  • 4-Bromo-1-(methoxymethyl)pyrazole. (n.d.). NextSDS. Retrieved from [Link]

  • Stability Indicating HPLC Method Development - A Review. (2021, July 15). IJTSRD. Retrieved from [Link]

  • Stability Indicating HPLC Method Development: A Review. (2019, June 22). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Stability indicating HPLC method development and validation for Simultaneous estimations of some Combination Dugs. (2025). Indian Journal of Applied & Pure Biology. Retrieved from [Link]

  • Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS. Retrieved from [Link]

  • (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2025, October 15). ResearchGate. Retrieved from [Link]

  • (PDF) Stability Indicating HPLC Method Development: A Review. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022, April 5). National Institutes of Health. Retrieved from [Link]

  • Pyrazole derivative in preclinical study. (n.d.). ResearchGate. Retrieved from [Link]

  • Design and synthesis of 2-pyrazoline derivatives. (n.d.). Scholars Research Library. Retrieved from [Link]

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Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole

Introduction In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is paramount. The compound 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole repr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is paramount. The compound 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole represents a class of substituted heterocyclic molecules that are common scaffolds in medicinal chemistry. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering profound insights into molecular weight and structure through the meticulous analysis of fragmentation patterns. This guide provides an in-depth, comparative analysis of the predicted fragmentation behavior of this specific pyrazole derivative under both high-energy Electron Ionization (EI) and soft-ionization Electrospray (ESI) tandem mass spectrometry (MS/MS). The discussion is grounded in established mechanistic principles and is designed to serve as a practical reference for researchers and scientists in the field.

PART 1: Predicted Fragmentation under Electron Ionization (EI-MS)

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive and often complex fragmentation. This provides a detailed "fingerprint" of the molecule's structure. The fragmentation of pyrazole derivatives is highly dependent on the nature and position of their substituents.[1]

The molecular ion (M+•) of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole is expected to be observed, and its most telling feature will be the isotopic signature of bromine. Natural bromine consists of two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio.[2][3] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M+• and M+2+•).

The primary fragmentation pathways are dictated by the stability of the resulting ions and neutral losses, originating from the weakest bonds and the various functional groups present: the N-butyl group, the C-methoxymethyl group, the C-bromo bond, and the pyrazole ring itself.

Key Predicted EI Fragmentation Pathways:

  • α-Cleavage at the N-butyl group: The most favorable initial fragmentation for N-alkyl amines and heterocycles is typically α-cleavage, involving the loss of the largest alkyl radical.[4] For the N-butyl group, this would be the loss of a propyl radical (•C3H7), leading to a prominent ion.

  • McLafferty Rearrangement: Compounds with an alkyl chain containing a γ-hydrogen are susceptible to the McLafferty rearrangement.[5][6][7] In this case, a γ-hydrogen from the butyl chain can be transferred to the pyrazole ring nitrogen via a six-membered transition state, leading to the elimination of a neutral butene molecule (C4H8).

  • Cleavage of the Methoxymethyl Group: Ethers undergo characteristic α-cleavage.[4][8] We can predict two primary fissions for the methoxymethyl substituent:

    • Loss of a methoxy radical (•OCH3).

    • Loss of a methyl radical (•CH3) from the ether, followed by further fragmentation.[9][10]

  • Pyrazole Ring Fragmentation: The pyrazole ring itself can fragment, typically through the loss of stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N2).[11][12]

  • Loss of Bromine: Cleavage of the C-Br bond will lead to the loss of a bromine radical (•Br), resulting in a fragment ion that will lack the characteristic Br isotopic pattern.

The following diagram illustrates the predicted major fragmentation pathways under EI-MS.

EI_Fragmentation_of_4_bromo_1_butyl_3_methoxymethyl_1H_pyrazole M M+• 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole F1 [M - C3H7]+• Loss of Propyl Radical (α-cleavage) M->F1 - •C3H7 F2 [M - C4H8]+• Loss of Butene (McLafferty) M->F2 - C4H8 F3 [M - OCH3]+ Loss of Methoxy Radical M->F3 - •OCH3 F4 [M - Br]+ Loss of Bromine Radical M->F4 - •Br F5 [M - C4H9]+ Loss of Butyl Radical M->F5 - •C4H9 F6 [M - CH2OCH3]+ Loss of Methoxymethyl Radical M->F6 - •CH2OCH3

Caption: Predicted EI-MS fragmentation pathways.

PART 2: Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)

Electrospray ionization is a "soft" ionization technique that typically produces protonated molecules, [M+H]+, with minimal initial fragmentation.[13] Structural information is then obtained by selecting the [M+H]+ ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation of these even-electron species often proceeds through different, more charge-directed pathways than the radical-driven fragmentations seen in EI-MS.[14]

For 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole, the most likely site of protonation is one of the pyrazole nitrogen atoms. The subsequent CID fragmentation of the [M+H]+ ion would likely involve the loss of stable, neutral molecules.

Key Predicted ESI-MS/MS Fragmentation Pathways:

  • Loss of Butene: Similar to the McLafferty rearrangement in EI, the protonated N-butyl group can facilitate the loss of a neutral butene molecule (C4H8), leaving a protonated pyrazole core.

  • Loss of Methanol: The methoxymethyl group can facilitate the elimination of a neutral methanol molecule (CH3OH) after proton transfer.

  • Loss of the Butyl Group: The entire butyl group can be lost as butene (C4H8), which is a common fragmentation pathway for N-alkylated heterocycles in ESI-MS/MS.

  • Sequential Losses: It is common to see sequential losses, for example, the loss of butene followed by the loss of HBr.

The following diagram illustrates the predicted major fragmentation pathways under ESI-MS/MS.

ESI_MSMS_Fragmentation MH [M+H]+ Protonated Molecule F1 [M+H - C4H8]+ Loss of Butene MH->F1 - C4H8 F2 [M+H - CH3OH]+ Loss of Methanol MH->F2 - CH3OH F3 [M+H - C4H9Br]+ Loss of Bromobutane MH->F3 - C4H9Br F1_F4 [M+H - C4H8 - HBr]+ Sequential Loss F1->F1_F4 - HBr

Caption: Predicted ESI-MS/MS fragmentation pathways.

PART 3: Comparative Analysis with Other Spectroscopic Techniques

While mass spectrometry provides invaluable information on molecular weight and fragmentation, a comprehensive structural elucidation relies on its synergy with other techniques.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), and structural information from fragmentation patterns.High sensitivity, small sample requirement, direct molecular weight information.Provides connectivity information indirectly; isomers can be difficult to distinguish without extensive fragmentation analysis.
Nuclear Magnetic Resonance (NMR) Detailed map of the carbon-hydrogen framework, atom connectivity through-bond (COSY, HMBC) and through-space (NOESY).Unambiguous structure determination, information on stereochemistry and dynamics.Lower sensitivity than MS, requires larger sample amounts, more complex data interpretation.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C-O, C-N, aromatic C-H).Fast, non-destructive, provides a quick check for functional groups.Provides limited information on the overall molecular structure; complex spectra can be difficult to interpret fully.

PART 4: Experimental Protocols

Protocol 1: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an EI source.

  • GC Method:

    • Injector: Split/splitless, 250 °C.

    • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the molecular ion peak (M+•) and its M+2 isotope peak. Analyze the fragmentation pattern and compare it to predicted pathways and library spectra.

Protocol 2: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: Use a triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.

  • MS Method (Full Scan):

    • Ionization Mode: ESI, positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 100-500.

  • MS/MS Method (Product Ion Scan):

    • Select the protonated molecule [M+H]+ as the precursor ion.

    • Apply varying collision energies (e.g., 10-40 eV) using argon or nitrogen as the collision gas to induce fragmentation.

    • Acquire the product ion spectrum.

  • Data Analysis: Correlate the observed fragment ions with the predicted losses of neutral molecules from the protonated precursor.

PART 5: Predicted Data Summary

IonizationPredicted Fragment IonProposed Neutral LossKey Structural Information
EI-MS [M - C3H7]+••C3H7α-cleavage of N-butyl group
[M - C4H8]+•C4H8McLafferty rearrangement of N-butyl group
[M - OCH3]+•OCH3Cleavage of the methoxy group
[M - Br]+•BrPresence of a bromine substituent
ESI-MS/MS [M+H - C4H8]+C4H8Loss of butene from N-butyl group
[M+H - CH3OH]+CH3OHLoss of methanol from methoxymethyl group

Conclusion

The mass spectrometric analysis of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole provides a wealth of structural information. Under EI-MS, the molecule is expected to undergo extensive fragmentation, revealing key structural motifs through characteristic radical losses and rearrangements. The presence of bromine provides a distinct isotopic signature that is invaluable for identification. Conversely, ESI-MS/MS analysis of the protonated molecule offers a more controlled fragmentation pattern, primarily characterized by the loss of stable neutral molecules. By comparing these fragmentation patterns and integrating the data with other spectroscopic techniques like NMR and IR, researchers can achieve a comprehensive and unambiguous structural elucidation of this and related heterocyclic compounds, which is a critical step in the drug development pipeline.

References

  • Mass Spectrometric Investigation of Some Pyronylpyrazole Deriv
  • Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. [No source provided]
  • Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Deriv
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). IntechOpen.
  • Mass Spectrometry: Fragment
  • Study of Fragmentation Mechanisms of Pyrrolo[3,4- c ]pyrazole Derived Aurora Kinase Inhibitors by ESI-QTOF-MS/MS. (2013).
  • C2H6O CH3OCH3 mass spectrum of methoxymethane fragmentation pattern of m/z m/e ions for analysis and identification of dimethyl ether image diagram. doc brown's advanced organic chemistry revision notes.
  • McLafferty Rearrangement. (2025). Chemistry Steps.
  • EI‐MS of compound 2 (GC–MS system 1), (B) fragmentation mechanism... (2023).
  • Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. (2025).
  • General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles.
  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybromin
  • Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
  • McLafferty Rearrangement. [No source provided]
  • Analysis of General McLafferty Rearrangement in Mass Spectrometry. [No source provided]
  • McLafferty rearrangement. Wikipedia.
  • The McLafferty Rearrangement in Mass Spectrometry. (2025). YouTube.
  • Fragmentation in Mass Spectrometry. (2025). Save My Exams.
  • C3H8O CH3OCH2CH3 mass spectrum of methoxyethane fragmentation pattern of m/z m/e ions for analysis and identification of ethyl methyl ether image diagram. doc brown's advanced organic chemistry revision notes.
  • Mass Spectrometry. MSU chemistry.
  • Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. (2025).
  • A Mechanism Study on the (+)
  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucid
  • Mass spectral fragmentations of alkylpyridine N‐oxides.

Sources

Validation

A Comparative Guide to the Spectroscopic Validation of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole Derivatives

Introduction: The Imperative for Rigorous Structural Elucidation In the landscape of medicinal chemistry and drug development, pyrazole derivatives represent a cornerstone scaffold, renowned for their vast spectrum of bi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Structural Elucidation

In the landscape of medicinal chemistry and drug development, pyrazole derivatives represent a cornerstone scaffold, renowned for their vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The precise substitution pattern on the pyrazole ring dictates the molecule's pharmacological profile. Consequently, unambiguous confirmation of a synthesized compound's structure is not merely a procedural step but a fundamental prerequisite for advancing any potential therapeutic candidate. This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to validate the chemical identity and purity of a representative molecule: 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole .

The presence of multiple functionalities—a halogenated aromatic ring, a flexible N-alkyl chain, and an ether linkage—presents a unique set of characterization challenges. No single analytical technique can provide a complete structural picture. Therefore, a multi-faceted spectroscopic approach is essential. This guide will explain the causality behind experimental choices, compare the strengths of different analytical methods, and provide field-proven protocols to ensure trustworthy and reproducible validation.

Core Spectroscopic Techniques: A Multi-Pronged Approach

The foundational validation of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. For the target compound, both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve ~5-10 mg of sample prep2 in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (TMS) prep2->prep3 prep4 Transfer to 5 mm NMR tube prep3->prep4 acq1 Tune & shim spectrometer prep4->acq1 Insert sample acq2 Acquire ¹H NMR spectrum acq1->acq2 acq3 Acquire ¹³C NMR spectrum acq1->acq3 proc1 Fourier Transform & Phase Correction acq2->proc1 acq4 Acquire 2D spectra (optional) (COSY, HSQC) acq3->acq4 acq3->proc1 acq4->proc1 proc2 Baseline Correction proc1->proc2 proc3 Integration (¹H) & Peak Picking proc2->proc3 proc4 Assign signals to molecular structure proc3->proc4

Caption: Standard workflow for NMR spectroscopic analysis.

Expertise & Causality: ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For our target molecule, we expect to see distinct signals for the pyrazole ring proton, the butyl chain protons, the methoxymethyl protons, and the methyl group of the methoxy moiety. The choice of a 400 or 500 MHz spectrometer is standard for achieving good signal dispersion for complex organic molecules.[4]

Expected ¹H NMR Data (Predicted for 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole in CDCl₃):

  • δ 7.5-7.6 ppm (s, 1H): This singlet corresponds to the C5-H of the pyrazole ring. Its downfield shift is characteristic of an aromatic proton, and it appears as a singlet because it has no adjacent proton neighbors.

  • δ 4.5-4.6 ppm (s, 2H): This singlet is assigned to the -CH₂- group of the methoxymethyl substituent at position C3.

  • δ 4.1-4.2 ppm (t, 2H): A triplet corresponding to the N-CH₂- protons of the butyl chain. The triplet pattern arises from coupling to the adjacent -CH₂- group.

  • δ 3.3-3.4 ppm (s, 3H): A sharp singlet for the methoxy (-OCH₃) protons.

  • δ 1.8-1.9 ppm (m, 2H): A multiplet for the second -CH₂- group of the butyl chain.

  • δ 1.3-1.4 ppm (m, 2H): A multiplet for the third -CH₂- group of the butyl chain.

  • δ 0.9-1.0 ppm (t, 3H): A triplet representing the terminal -CH₃ group of the butyl chain.

Expertise & Causality: ¹³C NMR identifies all unique carbon atoms in the molecule. The presence of the bromine atom at C4 will cause a significant upfield shift for that carbon due to the "heavy atom effect," providing a key diagnostic marker.

Expected ¹³C NMR Data (Predicted for 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole in CDCl₃):

  • δ 148-150 ppm: Quaternary carbon C3 of the pyrazole ring, substituted with the methoxymethyl group.

  • δ 138-140 ppm: Tertiary carbon C5 of the pyrazole ring.

  • δ 90-95 ppm: Quaternary carbon C4, directly attached to the bromine. This upfield shift is highly characteristic.

  • δ 65-70 ppm: Tertiary carbon of the -CH₂O- group.

  • δ 58-60 ppm: Methoxy carbon (-OCH₃).

  • δ 50-52 ppm: N-CH₂ carbon of the butyl chain.

  • δ 31-33 ppm: Second -CH₂- carbon of the butyl chain.

  • δ 19-21 ppm: Third -CH₂- carbon of the butyl chain.

  • δ 13-15 ppm: Terminal -CH₃ carbon of the butyl chain.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Causality: MS provides the molecular weight of the compound, offering the most direct evidence of a successful synthesis. For halogenated compounds, MS is particularly powerful. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion in the mass spectrum will appear as a pair of peaks (M+ and M+2) of nearly equal intensity, separated by 2 m/z units. This isotopic signature is a definitive confirmation of the presence of a single bromine atom.[4] High-Resolution Mass Spectrometry (HRMS) can further confirm the elemental composition to within a few parts per million, providing an unparalleled level of confidence.[4]

Expected MS Data:

  • Molecular Formula: C₉H₁₅BrN₂O

  • Molecular Weight: 246.04 g/mol (for ⁷⁹Br) and 248.04 g/mol (for ⁸¹Br)

  • ESI-MS (m/z): Expect to find prominent ions at [M+H]⁺ = 247.05 and 249.05.

  • HRMS (ESI-MS): Calculated for [C₉H₁₆BrN₂O]⁺: 247.0498. Found value should be within ± 5 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

Expertise & Causality: FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. While not as structurally definitive as NMR, it provides rapid and crucial confirmatory evidence. For our target molecule, key absorptions will confirm the presence of the pyrazole ring, C-H bonds (aromatic and aliphatic), and the C-O-C ether linkage.

Expected FT-IR Absorption Bands (KBr Pellet or Thin Film):

  • ~3100-3150 cm⁻¹: C-H stretching of the pyrazole ring.

  • ~2850-2960 cm⁻¹: Aliphatic C-H stretching from the butyl and methoxymethyl groups.[2]

  • ~1500-1550 cm⁻¹: C=N and C=C stretching vibrations characteristic of the pyrazole ring system.[1][5]

  • ~1050-1150 cm⁻¹: A strong C-O-C stretching band, confirming the ether linkage.

  • ~600-700 cm⁻¹: C-Br stretching vibration.

Comparative Analysis of Spectroscopic Techniques

While the core techniques provide a solid foundation, a comparative understanding of their roles and limitations is crucial. Advanced and alternative methods can resolve ambiguities and provide a higher level of structural proof.

TechniquePrimary Role for Target MoleculeStrengthsLimitations & Alternatives
¹H NMR Maps proton framework, confirms connectivity via splitting patterns.Highly sensitive, quantitative, provides detailed structural information.Can have overlapping signals in complex regions. Alternative: 2D NMR (COSY, NOESY) resolves overlaps and shows through-space/through-bond correlations.
¹³C NMR Identifies all unique carbon environments.Confirms the complete carbon skeleton. The C-Br signal is highly diagnostic.Low natural abundance of ¹³C requires longer acquisition times. Alternative: 2D NMR (HSQC, HMBC) directly correlates protons to the carbons they are attached to or near, aiding in unambiguous assignment.
Low-Res MS Confirms molecular weight and bromine presence via isotopic pattern.Fast, sensitive, provides essential molecular weight data. The Br isotopic pattern is definitive.Does not provide detailed structural connectivity; fragmentation can be complex.
High-Res MS (HRMS) Provides exact elemental composition.Unambiguously confirms the molecular formula, distinguishing between isobaric compounds.[4]Higher cost and less common instrumentation.
FT-IR Confirms presence of key functional groups (ether, pyrazole ring).Fast, inexpensive, excellent for a quick functional group check.Provides limited information on the overall molecular skeleton. Does not distinguish between isomers.
Elemental Analysis Determines the percentage composition of C, H, N.Provides empirical formula which can be compared with the theoretical formula.Requires highly pure sample; less informative than HRMS for structural confirmation.

Data Summary: Predicted vs. Comparative

To ground our predictions, we can compare the expected data for our target molecule with experimentally verified data for structurally similar pyrazole derivatives reported in the literature.

Table 1: Predicted Spectroscopic Data for 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole

TechniqueExpected Data
¹H NMR (CDCl₃) δ (ppm): 7.55 (s, 1H), 4.55 (s, 2H), 4.15 (t, 2H), 3.35 (s, 3H), 1.85 (m, 2H), 1.35 (m, 2H), 0.95 (t, 3H)
¹³C NMR (CDCl₃) δ (ppm): 149.0, 139.0, 92.0, 68.0, 59.0, 51.0, 32.0, 20.0, 14.0
MS (ESI+) m/z: 247/249 [M+H]⁺, characteristic 1:1 isotopic pattern
FT-IR (cm⁻¹) ~2960 (C-H aliph.), ~1550 (C=N), ~1100 (C-O), ~650 (C-Br)

Table 2: Comparative Spectroscopic Data of Related Pyrazole Derivatives

CompoundKey ¹H NMR Data (ppm)Key ¹³C NMR Data (ppm)Source
4-bromo-3-methoxy-1-phenyl-1H-pyrazole 7.61 (s, 1H, pz-H), 3.97 (s, 3H, OMe)91.2 (C4-Br), 159.2 (C3-OMe)[6][7]
1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole 6.05 (s, 1H, pz-H)149.6 (C3), 143.2 (C5), 107.0 (C4)[4]
4-bromo-1H-pyrazole ~7.7 (s, 2H, pz-H), ~13.0 (br s, 1H, NH)-[8]

This comparative data demonstrates that the predicted chemical shifts for the target molecule are well within the expected ranges based on known substituent effects on the pyrazole ring.

Detailed Experimental Protocols

Trustworthiness: The following protocols are standardized procedures designed to produce reliable and reproducible data.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer (e.g., Bruker 400 MHz).

  • Tuning and Shimming: Perform automatic or manual tuning and shimming procedures to optimize the magnetic field homogeneity.

  • ¹H Acquisition: Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters. Typically, 8-16 scans are sufficient.

  • ¹³C Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time (e.g., 1024 scans or more) may be necessary due to the low natural abundance of ¹³C.

  • Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Protocol 2: Mass Spectrometry (ESI-HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use positive ion mode (ESI+) to generate protonated molecules [M+H]⁺.

  • MS Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu). Ensure the resolution is set to >10,000 for HRMS analysis.

  • Data Analysis: Identify the molecular ion cluster [M+H]⁺. Confirm the characteristic 1:1 isotopic pattern for bromine. For HRMS, compare the measured accurate mass to the theoretical mass calculated for the elemental formula C₉H₁₆BrN₂O⁺.

Protocol 3: FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix ~1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Scan: Place the KBr pellet holder (without the sample pellet) in the spectrometer and run a background scan.

  • Sample Scan: Place the sample pellet in the holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Label the significant peaks in the spectrum and assign them to the corresponding functional group vibrations.

Visualization of the Target Structure

Caption: Structure of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole.

Conclusion

The spectroscopic validation of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole, or any novel chemical entity, is a non-negotiable step in the research and development pipeline. This guide demonstrates that a combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy provides a robust and comprehensive framework for structural confirmation. ¹H and ¹³C NMR serve to elucidate the carbon-hydrogen skeleton, MS confirms the molecular weight and the critical presence of bromine through its isotopic signature, and FT-IR provides a rapid check for key functional groups. For absolute certainty, advanced techniques like HRMS and 2D NMR should be employed. By following these validated protocols and understanding the comparative strengths of each technique, researchers can ensure the integrity of their synthesized compounds, paving the way for reliable downstream biological evaluation.

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